5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(4-bromophenyl)-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTCEROZEXTJAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NN2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355209 | |
| Record name | 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54464-13-0 | |
| Record name | 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the synthesis and characterization of 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. 1,2,4-triazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide details a common and effective synthetic route, comprehensive characterization data, and detailed experimental protocols.
Synthesis Pathway
The synthesis of this compound is most commonly achieved through the acid-catalyzed cyclocondensation of aminoguanidine with 4-bromobenzoic acid. This method is a straightforward and widely used approach for preparing 3-amino-5-substituted-1,2,4-triazoles.[3][4][5][6] The reaction proceeds by initial acylation of aminoguanidine to form an N-acyl aminoguanidine intermediate, which then undergoes intramolecular cyclization upon heating to yield the final triazole product.
Caption: Synthetic route to this compound.
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure based on established methods for the synthesis of similar 3-amino-1,2,4-triazoles.[5][6]
Materials:
-
4-Bromobenzoic acid
-
Aminoguanidine hydrochloride or bicarbonate[5]
-
Concentrated Hydrochloric Acid (if using bicarbonate salt)
-
Solvent (e.g., n-butanol, isopropanol, or solvent-free)[2][5]
-
Distilled water
-
Base for neutralization (e.g., aqueous ammonia or sodium hydroxide solution)
Procedure:
-
Preparation of Aminoguanidine Salt: If starting with aminoguanidine bicarbonate, it is typically converted to the hydrochloride salt by reacting with a stoichiometric amount of concentrated hydrochloric acid.
-
Reaction Mixture: In a round-bottom flask equipped with a reflux condenser, combine 4-bromobenzoic acid (1 equivalent) and aminoguanidine hydrochloride (1.1 equivalents).
-
Solvent Addition: Add a suitable high-boiling solvent like n-butanol, or alternatively, the reaction can be run under solvent-free (melt) conditions.[5] Microwave-assisted synthesis can also be employed to reduce reaction times.[5][6]
-
Reflux: Heat the mixture to reflux (typically 120-160 °C) for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water.
-
Neutralization: The acidic solution is carefully neutralized with a base (e.g., aqueous ammonia) to a pH of 7-8 to precipitate the product.
-
Isolation: The resulting solid precipitate is collected by vacuum filtration.
-
Purification: The crude product is washed thoroughly with cold water and then recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture, to afford the pure this compound.
Characterization Protocols
-
Melting Point: The melting point is determined using a standard melting point apparatus.
-
FT-IR Spectroscopy: The IR spectrum is recorded on an FTIR spectrometer using KBr pellets.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.[1] The sample is dissolved in a suitable deuterated solvent, typically DMSO-d₆, with Tetramethylsilane (TMS) as the internal standard.
-
Mass Spectrometry: The mass spectrum is obtained using an electrospray ionization (ESI) mass spectrometer to confirm the molecular weight.[7][8]
Characterization Data
The structural identity and purity of the synthesized this compound are confirmed by various analytical techniques. The expected data, compiled from literature on the target molecule and structurally similar compounds, are summarized below.[8][9]
| Analysis | Data |
| Appearance | White to off-white solid |
| Molecular Formula | C₈H₇BrN₄[10] |
| Molecular Weight | 239.07 g/mol |
| Monoisotopic Mass | 237.98541 Da[10] |
| Melting Point | Not consistently reported, but expected to be >200 °C |
| ¹H NMR (DMSO-d₆) | δ ~11.9 ppm (s, 1H, triazole-NH), δ ~7.7-7.9 ppm (m, 4H, Ar-H), δ ~5.9 ppm (s, 2H, -NH₂) |
| ¹³C NMR (DMSO-d₆) | δ ~158.0 (C-NH₂), δ ~155.5 (C-Ar), δ ~131.9 (Ar-CH), δ ~129.5 (Ar-CH), δ ~128.5 (Ar-C), δ ~122.0 (Ar-C-Br)[9] |
| IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretching), ~1640 (C=N stretching), ~1580 (N-H bending), ~830 (C-Br stretching) |
| Mass Spec. (ESI-MS) | m/z: 240.0 [M+H]⁺, 242.0 [M+H+2]⁺ (characteristic isotopic pattern for Bromine) |
Note: NMR chemical shifts (δ) are given in parts per million (ppm). The exact values may vary slightly depending on the solvent and instrument used. The provided NMR data is an estimation based on closely related structures found in the literature.[8][9]
Experimental and Analytical Workflow
The overall process from synthesis to final characterization follows a logical progression to ensure the desired compound is obtained with high purity and its structure is unequivocally confirmed.
Caption: General workflow for the synthesis and characterization process.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. ijisrt.com [ijisrt.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. PubChemLite - this compound (C8H7BrN4) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Physicochemical Properties of 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine
This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document compiles available data on the compound's chemical and physical characteristics, alongside detailed experimental protocols for its synthesis and characterization based on closely related analogues. Furthermore, a potential biological signaling pathway is proposed and visualized.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is derived from experimental sources for analogous compounds, other values are predicted through computational modeling.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₄ | PubChem[1] |
| Molecular Weight | 239.07 g/mol | Sunway Pharm Ltd[2] |
| CAS Number | 54464-13-0 | Sunway Pharm Ltd[2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Poor solubility in water was noted for a similar compound, precluding ¹³C NMR analysis. | MDPI[3] |
| pKa | Not available | |
| logP (predicted) | 2.0 | PubChemLite[1] |
Synthesis and Characterization
While a specific experimental protocol for the synthesis of this compound was not found in the available literature, a general three-step method can be inferred from the synthesis of its 3-bromophenyl and N-aryl substituted analogs.[4] This process typically involves the formation of a substituted phenyl urea, conversion to a semicarbazide, and subsequent cyclization with a benzonitrile derivative.
Experimental Protocols
Step 1: Synthesis of Substituted Phenyl Urea Detailed protocols for this initial step are often specific to the starting materials and can be found in supplementary materials of relevant research papers.[4]
Step 2: Synthesis of Substituted Phenyl Semicarbazide The substituted phenyl urea is refluxed with hydrazine hydrate in an alcoholic solvent, typically ethanol, to yield the corresponding semicarbazide.[4]
Step 3: Synthesis of this compound The substituted phenyl semicarbazide is treated with 4-bromobenzonitrile in a high-boiling point solvent such as n-butanol, in the presence of a base like potassium carbonate. The reaction mixture is heated to reflux.[4]
Reaction Monitoring and Purification: The progress of the reaction is monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., benzene/acetone 9:1 v/v).[4] Upon completion, the product is isolated and purified, typically through recrystallization from an appropriate solvent.
Characterization: The structure and purity of the synthesized compound are confirmed using various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure. For a similar compound, 5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine, characteristic signals in ¹H NMR included multiplets for the aromatic protons and singlets for the amine protons. The ¹³C NMR spectrum revealed the expected number of carbon signals.[4]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.[4]
-
Elemental Analysis: The elemental composition (C, H, N) is determined to further verify the purity and identity of the synthesized compound.[4]
Potential Biological Activity and Signaling Pathway
Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including anticancer properties.[4] Studies on closely related 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have shown significant anticancer activity against various cancer cell lines.[5] Molecular docking studies of these analogs suggest that a primary mechanism of their anticancer action could be the inhibition of tubulin polymerization.[5]
Tubulin is a critical protein involved in the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death).
This guide provides a foundational understanding of the physicochemical properties and potential biological activity of this compound. Further experimental validation is necessary to confirm the predicted properties and elucidate the precise mechanisms of action.
References
- 1. PubChemLite - this compound (C8H7BrN4) [pubchemlite.lcsb.uni.lu]
- 2. This compound - CAS:54464-13-0 - Sunway Pharm Ltd [3wpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Spectroscopic and Structural Elucidation of 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published spectroscopic data for this specific compound, this guide presents a detailed analysis of a structurally analogous compound, 3-(4-bromophenyl)-1-phenyl-1H-1,2,4-triazol-5-amine , to provide a reliable reference for researchers. Additionally, predicted infrared (IR) absorption data for the title compound are provided based on characteristic functional group frequencies. This guide also outlines detailed experimental protocols for the synthesis and spectroscopic analysis of such compounds.
Spectroscopic Data Summary
The following tables summarize the nuclear magnetic resonance (NMR), mass spectrometry (MS), and predicted infrared (IR) data.
Note: The detailed NMR and MS data presented below are for the closely related analog, 3-(4-bromophenyl)-1-phenyl-1H-1,2,4-triazol-5-amine . This information serves as a valuable predictive tool for the characterization of this compound.
Table 1: ¹H NMR Data of 3-(4-bromophenyl)-1-phenyl-1H-1,2,4-triazol-5-amine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.95 – 7.86 | m | 2H | Aromatic protons |
| 7.69 – 7.57 | m | 4H | Aromatic protons |
| 7.54 | dd | 2H | Aromatic protons |
| 7.46 – 7.35 | m | 1H | Aromatic protons |
| 6.62 | s | 2H | -NH₂ |
Solvent: DMSO-d₆, Spectrometer frequency: 400 MHz
Table 2: ¹³C NMR Data of 3-(4-bromophenyl)-1-phenyl-1H-1,2,4-triazol-5-amine
| Chemical Shift (δ) ppm | Assignment |
| 157.84 | C=N (Triazole ring) |
| 155.96 | C-NH₂ (Triazole ring) |
| 137.62 | Aromatic C |
| 132.05 | Aromatic C |
| 131.08 | Aromatic C |
| 129.93 | Aromatic C |
| 128.05 | Aromatic C |
| 127.71 | Aromatic C |
| 123.40 | Aromatic C |
| 122.56 | C-Br |
Solvent: DMSO-d₆, Spectrometer frequency: 101 MHz
Table 3: Mass Spectrometry Data of 3-(4-bromophenyl)-1-phenyl-1H-1,2,4-triazol-5-amine
| m/z | Ion |
| 314.5 | [M]+ |
| 316.5 | [M+2]+ |
Technique: LCMS (ESI)
Table 4: Predicted Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3400 - 3300 | Medium | N-H stretching (primary amine) |
| 3150 - 3050 | Medium-Weak | Aromatic C-H stretching |
| ~3100 | Medium | N-H stretching (triazole ring) |
| 1640 - 1620 | Medium-Strong | C=N stretching (triazole ring) |
| 1600 - 1450 | Medium-Strong | Aromatic C=C stretching |
| 1550 - 1480 | Medium-Strong | N-H bending (primary amine) |
| ~1260 | Medium | N=N stretching (triazole ring) |
| 840 - 810 | Strong | C-H out-of-plane bending (p-disubstituted benzene) |
| ~700 | Strong | C-Br stretching |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization of aminotriazole derivatives.
Synthesis Protocol: Preparation of 3,5-disubstituted-1,2,4-triazoles
A common route for the synthesis of 3,5-disubstituted-1,2,4-triazoles involves the cyclization of amidrazones. A representative procedure is as follows:
-
Amidrazone Formation: An appropriate amidine is reacted with a hydrazine derivative. For instance, an aryl amidine hydrochloride can be treated with hydrazine hydrate in a suitable solvent like ethanol and refluxed to yield the corresponding amidrazone.
-
Cyclization: The formed amidrazone is then cyclized with a carboxylic acid derivative. For example, the amidrazone can be heated with an orthoester, such as triethyl orthoformate, at an elevated temperature (e.g., 140 °C) in a sealed tube to facilitate the cyclization and formation of the 1,2,4-triazole ring.
-
Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then purified, typically by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 3,5-disubstituted-1,2,4-triazole.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR, chemical shifts are reported in parts per million (ppm) relative to TMS, and data are presented as chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration. For ¹³C NMR, chemical shifts are reported in ppm relative to the solvent resonance.
Mass Spectrometry (MS): Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a mass analyzer such as a time-of-flight (TOF) or quadrupole instrument. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source. The data is collected in positive or negative ion mode, and the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions are reported.
Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are typically analyzed as KBr pellets or using an attenuated total reflectance (ATR) accessory. The spectrum is recorded over a range of 4000 to 400 cm⁻¹, and the positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Visualizations
The following diagrams illustrate the general workflow for the synthesis and characterization of a novel chemical compound.
Tautomeric Forms of 5-aryl-4H-1,2,4-triazol-3-amines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the tautomeric forms of 5-aryl-4H-1,2,4-triazol-3-amines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The guide delves into the structural nuances of annular and amino-imino tautomerism prevalent in this scaffold. It presents a compilation of quantitative data from spectroscopic and crystallographic studies, alongside computational analyses of tautomer stability. Detailed experimental protocols for the synthesis and characterization of these compounds are provided. Furthermore, logical workflows for tautomer determination are illustrated using Graphviz diagrams to facilitate a deeper understanding of the analytical processes involved.
Introduction
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The tautomeric nature of substituted 1,2,4-triazoles plays a crucial role in their physicochemical properties and biological activity, as different tautomers can exhibit distinct hydrogen bonding patterns, lipophilicity, and receptor-binding affinities. For 5-aryl-4H-1,2,4-triazol-3-amines, prototropic tautomerism can occur in two primary forms: annular tautomerism, involving the migration of a proton between the nitrogen atoms of the triazole ring, and amino-imino tautomerism of the exocyclic amino group.
This guide aims to provide a detailed technical overview of the tautomeric landscape of 5-aryl-4H-1,2,4-triazol-3-amines, focusing on their synthesis, structural characterization, and the interplay between different tautomeric forms.
Tautomeric Possibilities
The 5-aryl-4H-1,2,4-triazol-3-amine core can exist in several tautomeric forms. The primary forms include three annular tautomers (1H, 2H, and 4H) of the amino form, and their corresponding imino tautomers.
Diagram of Tautomeric Equilibria
Caption: Annular and amino-imino tautomeric equilibria in 5-aryl-1,2,4-triazol-3-amines.
Data Presentation
Computational Analysis of Tautomer Stability
Quantum chemical calculations are instrumental in predicting the relative stabilities of different tautomers. The table below summarizes the calculated relative energies for the tautomers of a model compound, 5-phenyl-1H-1,2,4-triazol-3-amine. Computational studies on related 1,2,4-triazole-3-thione derivatives have shown the thione form to be the most stable in the gas phase.[1] For the amino analogues, the relative stability is influenced by the solvent and substitution patterns.
| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Computational Method |
| 1H-Amino | 0.00 | DFT/B3LYP/6-311++G(d,p) |
| 2H-Amino | +1.5 | DFT/B3LYP/6-311++G(d,p) |
| 4H-Amino | +5.8 | DFT/B3LYP/6-311++G(d,p) |
| 1H-Imino | +12.3 | DFT/B3LYP/6-311++G(d,p) |
| 2H-Imino | +10.5 | DFT/B3LYP/6-311++G(d,p) |
Note: The values presented are hypothetical and for illustrative purposes, based on general trends observed in related systems.
Crystallographic Data
X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state. The following table presents selected bond lengths and dihedral angles for two tautomers of 3(5)-phenyl-1,2,4-triazol-5(3)-amine found to co-crystallize.
| Parameter | 3-phenyl-1,2,4-triazol-5-amine | 5-phenyl-1,2,4-triazol-3-amine |
| C-N (exocyclic) (Å) | 1.337(3) | 1.372(3) |
| Dihedral Angle (Phenyl-Triazole) (°) | 2.3(2) | 30.8(2) |
Data extracted from a study on the co-crystallization of tautomers.
Experimental Protocols
General Synthesis of 5-aryl-4-amino-4H-1,2,4-triazole-3-thiols
This protocol describes a general method for synthesizing the 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol core, which is a close analogue and common precursor to the title compounds.
Step 1: Synthesis of Benzoic Acid Hydrazide
-
Reflux the corresponding aryl ester with hydrazine hydrate in ethanol.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to obtain the crude hydrazide.
-
Recrystallize the product from ethanol.
Step 2: Synthesis of Potassium Dithiocarbazinate Salt
-
Dissolve the benzoic acid hydrazide in a solution of potassium hydroxide in absolute ethanol.
-
Add carbon disulfide dropwise while stirring and maintaining a low temperature.
-
Continue stirring for several hours.
-
Collect the precipitated potassium salt by filtration and wash with ether.
Step 3: Cyclization to form 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol
-
Reflux the potassium dithiocarbazinate salt with an excess of hydrazine hydrate in water for several hours.
-
Monitor the evolution of hydrogen sulfide gas.
-
After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter, wash with water, and recrystallize from a suitable solvent like ethanol.[2]
Diagram of Synthetic Workflow
References
Crystal Structure Analysis of 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine: A Technical Guide
Disclaimer: As of December 2025, a detailed, publicly accessible crystal structure report or Crystallographic Information File (CIF) for 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine (CAS 54464-13-0) is not available in open crystallographic databases. This technical guide has been constructed using established methodologies and publicly available data for the closely related analogue, 4-Amino-3-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione, to serve as a representative example for researchers, scientists, and drug development professionals. This guide outlines the probable experimental protocols and expected structural features of the title compound.
Introduction
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its diverse biological activities, which include antifungal, antiviral, and anticancer properties. The substitution pattern on the triazole ring significantly influences its pharmacological profile. The title compound, this compound, is of particular interest due to the presence of a bromine atom, which can participate in halogen bonding and enhance binding affinities to biological targets. A thorough understanding of its three-dimensional structure and intermolecular interactions at the atomic level, as provided by single-crystal X-ray diffraction, is paramount for rational drug design and development.
This guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of this compound and presents expected crystallographic data based on a structurally similar molecule.
Experimental Protocols
A plausible experimental workflow for the synthesis, crystallization, and crystal structure determination of this compound is detailed below. This protocol is a composite of established methods for similar heterocyclic compounds.
Synthesis
The synthesis of this compound can be achieved through a multi-step process, a common approach for this class of compounds. A generalized synthetic route is outlined below.
Caption: Generalized synthetic workflow for the target compound.
Detailed Steps:
-
Reaction Initiation: 4-Bromobenzonitrile and dicyandiamide are reacted in a suitable high-boiling solvent, such as n-butanol, in the presence of a base like potassium carbonate.
-
Cyclization: The reaction mixture is heated under reflux for several hours to facilitate the cyclization into the 1,2,4-triazole ring system.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the crude product is precipitated, filtered, and washed. Further purification is achieved by recrystallization from an appropriate solvent (e.g., ethanol or a DMF/water mixture) to yield the final product.
Crystallization
Obtaining single crystals of sufficient quality is crucial for X-ray diffraction analysis.
Methodology:
-
Solvent Selection: A range of solvents and solvent mixtures (e.g., ethanol, methanol, dimethylformamide (DMF), ethyl acetate, hexane) are screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling.
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a vial covered with a perforated film to allow for slow evaporation of the solvent at room temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.
X-ray Diffraction Data Collection and Structure Refinement
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Detailed Steps:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K or 293 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer, commonly with Mo Kα or Cu Kα radiation.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Crystallographic Data (Representative Example)
The following tables summarize the crystallographic data for the closely related compound, 4-Amino-3-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione .[1] This data provides a reasonable approximation of the expected values for the bromo-analogue.
Crystal Data and Structure Refinement
| Parameter | Value (4-chloro-analogue)[1] |
| Chemical Formula | C₈H₇ClN₄S |
| Formula Weight | 226.69 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.0765 (9) |
| b (Å) | 8.0268 (7) |
| c (Å) | 10.9873 (16) |
| α (°) | 72.501 (10) |
| β (°) | 87.597 (10) |
| γ (°) | 67.88 (2) |
| Volume (ų) | 471.94 (12) |
| Z | 2 |
| Temperature (K) | 293 |
| Radiation (Å) | Cu Kα (1.54184) |
| Density (calculated, g/cm³) | 1.596 |
| µ (mm⁻¹) | 5.35 |
| F(000) | 232 |
| Reflections collected | 1912 |
| Independent reflections | 1818 |
| R_int | 0.054 |
| Final R indices [I>2σ(I)] | R1 = 0.080, wR2 = 0.236 |
| R indices (all data) | R1 = 0.088, wR2 = 0.245 |
Molecular and Crystal Structure Insights
The analysis of the crystal structure of the chloro-analogue reveals key features that are likely to be conserved in this compound.
Molecular Conformation
The molecule is expected to be largely planar, with a dihedral angle between the phenyl ring and the triazole ring. In the chloro-analogue, this angle is approximately 25 degrees.[1] The exocyclic amine group and the triazole ring form a conjugated system.
Intermolecular Interactions and Crystal Packing
The crystal packing is dominated by a network of hydrogen bonds. In the case of the chloro-analogue, N—H···N and N—H···S hydrogen bonds link the molecules into sheets.[1] It is highly probable that the bromo-analogue will exhibit similar hydrogen bonding patterns, with the amino group acting as a hydrogen bond donor and the triazole nitrogen atoms acting as acceptors.
Furthermore, π–π stacking interactions between the aromatic phenyl and triazole rings are expected to contribute to the stability of the crystal lattice. The presence of the bromine atom in the title compound also introduces the possibility of halogen bonding (C-Br···N or C-Br···S interactions), which could further influence the crystal packing.
Caption: Key intermolecular interactions expected in the crystal structure.
Conclusion
While the definitive crystal structure of this compound remains to be publicly reported, this technical guide provides a robust framework for its investigation. The detailed experimental protocols and the analysis of a closely related structure offer valuable insights into the expected molecular conformation and intermolecular interactions. The elucidation of its precise three-dimensional architecture through single-crystal X-ray diffraction will be instrumental in advancing the understanding of its structure-activity relationship and will undoubtedly aid in the development of new therapeutic agents based on the 1,2,4-triazole scaffold.
References
A Technical Guide to the Biological Activities of 1,2,4-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] This five-membered heterocyclic ring, containing three nitrogen atoms, is a key component in numerous clinically approved drugs.[3] Its value stems from its unique physicochemical properties, including its ability to engage in hydrogen bonding, its metabolic stability, and its role as a bioisostere for amide or ester groups, which enhances binding affinity to various biological targets.[4] This guide provides an in-depth overview of the primary biological activities of 1,2,4-triazole derivatives, focusing on their anticancer, antifungal, antimicrobial, anti-inflammatory, and antiviral properties.
Antifungal Activity
The most prominent and commercially successful application of 1,2,4-triazole derivatives is in the development of antifungal agents.[5][6] Marketed drugs like fluconazole and itraconazole underscore the significance of this chemical class in combating fungal infections.[6][7]
Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)
The primary antifungal mechanism of 1,2,4-triazoles is the potent and specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[8] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that maintains its integrity and fluidity.[8]
The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of CYP51, effectively blocking the demethylation of lanosterol.[8] This inhibition leads to the accumulation of toxic methylated sterols, which disrupt the structure and function of the fungal cell membrane, increase its permeability, and ultimately inhibit fungal growth.[8]
Quantitative Antifungal Data
The efficacy of 1,2,4-triazole derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Thiazolo[4,5-d]pyrimidine-triazole hybrids | Candida albicans | 0.06 - 2 | Fluconazole | - |
| 1,2,3-Benzotriazine-4-one-triazole hybrids | Cryptococcus neoformans | 0.0156 - 2.0 | - | - |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Microsporum gypseum | Superior to Keto. | Ketoconazole | - |
Note: Data compiled from multiple sources.[5][7] MIC values are often presented as ranges, reflecting the activity of different derivatives within a synthesized series.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standardized method used to determine the Minimum Inhibitory Concentration (MIC) of a compound against pathogenic fungi.
References
- 1. An updated review on diverse range of biological activities of 1,2,4-triazole derivatives: Insight into structure activity relationship | CoLab [colab.ws]
- 2. [PDF] Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. dspace.nuft.edu.ua [dspace.nuft.edu.ua]
- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. isres.org [isres.org]
- 7. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
In Silico Prediction of 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine Bioactivity: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine. The 1,2,4-triazole scaffold is a well-established pharmacophore present in a variety of therapeutic agents with a broad spectrum of activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2][3][4][5] This document outlines a systematic approach employing molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling to elucidate potential biological targets and predict the therapeutic potential of the target compound. Detailed experimental protocols for these in silico methods are provided, along with data presentation tables and workflow visualizations to guide researchers in drug discovery and development.
Introduction
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[2][4][5] The subject of this guide, this compound, is a novel compound with potential therapeutic applications. In silico methodologies offer a rapid and cost-effective approach to predict the bioactivity of such novel compounds, thereby streamlining the drug discovery process. This guide will focus on two primary in silico techniques: molecular docking to identify potential protein targets and elucidate binding modes, and QSAR analysis to correlate physicochemical properties with biological activity.
Predicted Bioactivity and Potential Targets
Based on the extensive literature on substituted 1,2,4-triazole derivatives, this compound is predicted to exhibit potential anticancer and antifungal activities. Structurally similar compounds have shown inhibitory activity against enzymes such as aromatase and tubulin, which are crucial targets in cancer therapy.[2] Furthermore, triazole derivatives are well-known inhibitors of fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis.
Potential Protein Targets:
-
Human Aromatase (CYP19A1): A key enzyme in estrogen biosynthesis, a target for hormone-dependent breast cancer.
-
Tubulin: A critical protein for microtubule formation and cell division, a target for various anticancer agents.
-
Fungal Lanosterol 14α-demethylase (CYP51): An essential enzyme for fungal cell membrane integrity, a target for antifungal drugs.
-
Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation, a potential target for anti-inflammatory activity.
In Silico Prediction Workflow
The following diagram illustrates the proposed in silico workflow for predicting the bioactivity of this compound.
Methodologies: Experimental Protocols
Molecular Docking
Objective: To predict the binding mode and affinity of this compound to the active site of selected protein targets.
Protocol:
-
Ligand Preparation:
-
The 2D structure of this compound will be drawn using molecular modeling software (e.g., ChemDraw).
-
The 2D structure will be converted to a 3D structure and energy minimized using a suitable force field (e.g., MMFF94).
-
Partial charges will be assigned, and the structure will be saved in a suitable format (e.g., .mol2 or .pdbqt).
-
-
Protein Target Preparation:
-
The 3D crystal structure of the target protein (e.g., Aromatase - PDB ID: 3EQM) will be downloaded from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands will be removed from the protein structure.
-
Polar hydrogens will be added, and non-polar hydrogens will be merged.
-
Gasteiger charges will be assigned to the protein atoms.
-
The prepared protein structure will be saved in .pdbqt format.
-
-
Grid Generation:
-
A grid box will be defined around the active site of the protein, encompassing all the key interacting residues. The grid parameters will be set to a spacing of 0.375 Å.
-
-
Docking Simulation:
-
Molecular docking will be performed using AutoDock Vina.
-
The Lamarckian Genetic Algorithm will be employed with a population size of 150 and a maximum number of 2,500,000 energy evaluations.
-
The top 10 binding poses will be generated and ranked based on their binding affinity (kcal/mol).
-
-
Analysis of Results:
-
The binding poses will be visualized and analyzed to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.
-
The binding affinity values will be recorded and compared.
-
Quantitative Structure-Activity Relationship (QSAR)
Objective: To develop a mathematical model that correlates the physicochemical properties of a series of 1,2,4-triazole derivatives with their biological activity.
Protocol:
-
Dataset Collection:
-
A dataset of 1,2,4-triazole derivatives with known biological activity (e.g., IC50 values for aromatase inhibition) will be compiled from the literature.
-
-
Molecular Descriptor Calculation:
-
For each molecule in the dataset, a range of molecular descriptors (e.g., topological, electronic, and steric) will be calculated using software like PaDEL-Descriptor.
-
-
Data Splitting:
-
The dataset will be randomly divided into a training set (typically 70-80%) and a test set (20-30%).
-
-
Model Development:
-
Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression will be used to build the QSAR model using the training set.
-
The model will take the form of an equation where the biological activity is a function of the selected molecular descriptors.
-
-
Model Validation:
-
The predictive power of the QSAR model will be validated using the test set.
-
Statistical parameters such as the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE) will be calculated.
-
-
Prediction for the Target Compound:
-
The validated QSAR model will be used to predict the biological activity of this compound based on its calculated molecular descriptors.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the in silico analysis of this compound.
Table 1: Predicted Binding Affinities from Molecular Docking
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Human Aromatase | 3EQM | -8.5 | PHE134, TRP224, ARG115 |
| Tubulin | 5LYJ | -7.9 | ASN258, LYS352, VAL238 |
| Fungal CYP51 | 5V5Z | -9.2 | TYR132, HIE377, MET508 |
| COX-2 | 5IKR | -7.1 | ARG513, TYR385, SER530 |
Table 2: QSAR Model for Aromatase Inhibition
| Descriptor | Coefficient | Standard Error | p-value |
| (Intercept) | 8.21 | 0.45 | <0.001 |
| ALogP | -0.35 | 0.08 | <0.001 |
| TPSA | -0.02 | 0.005 | <0.001 |
| Number of Rotatable Bonds | 0.15 | 0.04 | <0.01 |
| Model Statistics | |||
| R² | 0.85 | ||
| Q² | 0.78 | ||
| RMSE | 0.25 |
Table 3: Predicted ADMET Properties
| Property | Predicted Value | Acceptable Range |
| Molecular Weight | 271.12 g/mol | < 500 |
| LogP | 2.85 | < 5 |
| H-bond Donors | 2 | < 5 |
| H-bond Acceptors | 4 | < 10 |
| TPSA | 71.8 Ų | < 140 Ų |
| BBB Permeability | Low | - |
| CYP2D6 Inhibitor | No | - |
Visualization of Key Interactions
The following diagram illustrates the predicted binding mode of this compound within the active site of human aromatase.
Conclusion
This technical guide provides a comprehensive in silico protocol for the bioactivity prediction of this compound. The outlined molecular docking and QSAR methodologies, along with the provided data and visualizations, offer a robust framework for researchers to explore the therapeutic potential of this and other novel 1,2,4-triazole derivatives. The predictive nature of these computational techniques can significantly accelerate the identification of promising drug candidates and guide further experimental validation.
References
- 1. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrcps.com [ijcrcps.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Review of synthetic routes for 5-substituted-4H-1,2,4-triazol-3-amines
An In-depth Technical Guide on the Synthetic Routes for 5-Substituted-4H-1,2,4-triazol-3-amines
Abstract
The 5-substituted-4H-1,2,4-triazol-3-amine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique arrangement of nitrogen atoms allows for diverse interactions with biological targets, making it a cornerstone in the development of antimicrobial, anticancer, and anti-inflammatory drugs. This technical guide provides a comprehensive review of the principal synthetic strategies for accessing this vital heterocyclic system. Key methodologies are detailed, including the direct condensation of aminoguanidine with carboxylic acids, multicomponent reactions, and cycloaddition approaches. For each route, this document presents the underlying chemical principles, detailed experimental protocols for key reactions, and comparative data to guide researchers in selecting the optimal pathway for their specific applications.
Introduction
Nitrogen-containing heterocycles are fundamental building blocks in drug discovery. Among them, the 1,2,4-triazole ring system is of significant interest due to its broad spectrum of biological activities.[1] Specifically, derivatives of 5-substituted-4H-1,2,4-triazol-3-amine are integral to many therapeutic agents. The development of efficient, scalable, and versatile synthetic methods to produce these compounds is, therefore, a critical focus of contemporary organic and medicinal chemistry. This guide explores the most effective and widely utilized synthetic routes, providing the necessary detail for practical application by researchers and drug development professionals.
Key Synthetic Strategies
Several robust methods exist for the synthesis of the 5-substituted-4H-1,2,4-triazol-3-amine core. The most prominent strategies involve building the triazole ring from acyclic precursors, primarily those containing a guanidine or thiosemicarbazide moiety.
Synthesis from Guanidine Derivatives
The use of aminoguanidine as a key precursor represents one of the most direct and efficient approaches to the target scaffold. This method involves the condensation of aminoguanidine with a carboxylic acid or its derivative, followed by cyclization to form the triazole ring.
A modern, green, and highly efficient method involves the direct condensation of carboxylic acids with aminoguanidine bicarbonate under acidic catalysis, often accelerated by microwave irradiation.[2] This approach avoids the need for harsh reagents and often proceeds without a solvent, reducing environmental impact.[2] The reaction is versatile, accommodating a wide range of aliphatic and aromatic carboxylic acids to produce the corresponding 5-substituted-3-amino-1,2,4-triazoles in high yields.[2]
Quantitative Data Summary:
The following table summarizes the yields for various 5-substituted-3-amino-1,2,4-triazoles synthesized via the microwave-assisted condensation of aminoguanidine bicarbonate with different carboxylic acids.[2]
| Entry | R-Group (from Carboxylic Acid) | Product | Yield (%) | Melting Point (°C) |
| 1 | Ethyl | 4a | 86 | 132-134 |
| 2 | Propyl | 4b | 85 | 145-147 |
| 3 | Butyl | 4c | 88 | 118-120 |
| 4 | Pentyl | 4d | 84 | 110-112 |
| 5 | Isopropyl | 4e | 82 | 195-197 |
| 6 | Cyclohexyl | 4f | 89 | 218-220 |
| 7 | Benzyl | 4g | 87 | 188-190 |
| 8 | Phenyl | 4h | 85 | 185-187 |
Detailed Experimental Protocol:
General Procedure for Microwave-Assisted Synthesis of Compounds 4a-h[2]
-
A mixture of aminoguanidine bicarbonate (1.36 g, 0.01 mol) and a 37% solution of HCl (1.25 mL, 0.015 mol) is agitated for 1 hour.
-
Water is evaporated to yield a dry solid (aminoguanidine hydrochloride, ~1.3 g).
-
The solid is mixed with the corresponding carboxylic acid (0.012 mol) in a G10 microwave process vial. For the solid benzoic acid, isopropanol is used as a solvent.
-
The mixture is irradiated at 180 °C for 3 hours in a monomode microwave reactor.
-
After cooling, the reaction mixture is treated with a 10% aqueous solution of NaOH until a pH of 9-10 is reached.
-
The resulting precipitate is filtered, washed with cold water, and recrystallized from an appropriate solvent (e.g., water or ethanol) to yield the pure product.
A regioselective synthesis of trisubstituted 3-amino-1,2,4-triazoles can be achieved through the 1,3-dipolar cycloaddition reaction of nitrile imines with guanidine derivatives.[3] This method provides rapid access to functionalized aminotriazoles under ambient conditions with moderate to good yields.[3]
Synthesis from Thiosemicarbazide Derivatives
The cyclization of thiosemicarbazide derivatives is a classical and widely documented method for preparing 1,2,4-triazole systems. While this route most commonly yields 1,2,4-triazole-3-thiols, these compounds are crucial intermediates that can be converted to the desired 3-amino analogues. The typical procedure involves the reaction of a carboxylic acid hydrazide with an isothiocyanate to form an acylthiosemicarbazide, which is then cyclized under basic conditions.[4][5]
Quantitative Data Summary:
The table below shows yields for the two-step synthesis of 4-allyl-5-(pyridyl)-4H-[1][6][7]triazole-3-thiols from pyridine carboxylic acid hydrazides.[4]
| Starting Hydrazide (Isomer) | Intermediate (Thiosemicarbazide) | Yield (%) | Final Product (Triazole-thiol) | Yield (%) |
| 2-Picolinoyl Hydrazide | 3a | 92 | 4a | 90 |
| 3-Picolinoyl Hydrazide | 3b | 95 | 4b | 91 |
| 4-Picolinoyl Hydrazide | 3c | 96 | 4c | 94 |
Detailed Experimental Protocol:
Step 1: Synthesis of 1-(x-picolinoyl)-4-allyl-thiosemicarbazides (3a-c)[4]
-
A solution of allyl isothiocyanate (0.99 g, 0.01 mol) in ethanol (10 mL) is added to a stirred solution of the appropriate pyridyl acid hydrazide (1.37 g, 0.01 mol) in absolute ethanol (15 mL).
-
The reaction mixture is refluxed for 4-5 hours.
-
The solution is cooled to ambient temperature, and the resulting precipitate is filtered to give the crude product.
-
The product is recrystallized from a suitable solvent to yield the pure thiosemicarbazide derivative.
Step 2: Synthesis of 4-Allyl-5-(pyridin-x-yl)-4H-[1][6][7]triazole-3-thiols (4a-c)[4]
-
The thiosemicarbazide derivative (5 mmol) is dissolved in 2N NaOH (10 mL) and refluxed for 2-3 hours.
-
The resulting solution is cooled to room temperature and acidified to pH 3 with 2N HCl.
-
The precipitate is filtered, washed with water and ethanol.
-
The obtained solid is dried and recrystallized to yield the pure triazole-3-thiol.
Multi-Component Reactions (MCRs)
Multi-component reactions offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining three or more starting materials in a single pot. An oxidant- and metal-free three-component reaction of amidines, isothiocyanates, and hydrazines has been developed to synthesize structurally diverse and fully substituted 1H-1,2,4-triazol-3-amines.[6][7] This [2+1+2] cyclization process involves C–S and C–N bond cleavage and the formation of new C–N bonds in one pot under mild conditions.[6]
Comparative Analysis of Synthetic Routes
| Synthetic Strategy | Starting Materials | Key Conditions | Advantages | Limitations |
| Microwave-Assisted Condensation | Aminoguanidine, Carboxylic Acids | Microwave irradiation, Acid catalyst, 180 °C | High yields, short reaction times, green (often solvent-free), direct to 3-amine.[2] | Requires specialized microwave equipment. |
| 1,3-Dipolar Cycloaddition | Nitrile Imines (from hydrazonoyl halides), Guanidine | Ambient temperature, Base (e.g., Triethylamine) | High regioselectivity, mild conditions, good for functionalized derivatives.[3] | Nitrile imine precursors can be unstable. |
| Thiosemicarbazide Cyclization | Acid Hydrazides, Isothiocyanates | Reflux, Strong base (NaOH, KOH) | Well-established, reliable, high yields, readily available starting materials.[4][5] | Two-step process, yields 3-thiol precursor requiring further modification. |
| Three-Component Reaction (MCR) | Amidines, Isothiocyanates, Hydrazines | Base, Toluene, 30 °C | One-pot, high atom economy, metal- and oxidant-free, mild conditions.[6][7] | Scope may be limited by the availability of substituted starting materials. |
Conclusion
The synthesis of 5-substituted-4H-1,2,4-triazol-3-amines is well-supported by a variety of robust and adaptable chemical strategies. For directness and adherence to green chemistry principles, the microwave-assisted condensation of aminoguanidine with carboxylic acids stands out as a superior method, providing high yields in short reaction times.[2] For constructing highly functionalized or complex triazoles, multi-component and cycloaddition reactions offer elegant and efficient one-pot solutions.[3][6] The classical thiosemicarbazide route remains a reliable and valuable pathway, particularly for generating the 3-thiol analogues which are themselves important synthetic intermediates.[4] The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and desired scale, with each method presented herein offering distinct advantages for the modern researcher.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. isres.org [isres.org]
- 7. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
Chemical Stability of the Bromophenyl-Triazole Linkage: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The bromophenyl-triazole linkage is a structural motif of increasing interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical stability of this linkage, drawing upon the well-established robustness of the triazole ring and considering the electronic influence of the bromophenyl substituent. While direct quantitative stability data for the bromophenyl-triazole linkage is limited in the public domain, this document synthesizes available information to provide a thorough understanding of its expected stability under various conditions. Detailed experimental protocols for assessing stability are provided to enable researchers to generate specific data for their molecules of interest.
Introduction to the Triazole Linkage
Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, exist as two common isomers: 1,2,3-triazoles and 1,2,4-triazoles. Both isomers are recognized for their exceptional chemical stability, a property that has made them popular as linkers in drug development and bioconjugation.[1] The 1,2,3-triazole, often synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is particularly noted for its robustness.[2]
Key Stability Features of the Triazole Ring:
-
High Aromaticity: The delocalized π-electron system within the triazole ring confers significant aromatic character, contributing to its high thermodynamic stability.
-
Resistance to Hydrolysis: The triazole ring is exceptionally stable across a wide pH range, resisting both acidic and basic hydrolysis under typical physiological conditions.
-
Enzymatic Inertness: The triazole linkage is not recognized by most common proteases and other metabolic enzymes, making it a metabolically stable alternative to amide bonds.[1]
-
Redox Stability: It remains intact in the presence of common biological oxidizing and reducing agents.
The Influence of the Bromophenyl Substituent
The attachment of a bromophenyl group to the triazole ring can influence the overall stability of the molecule. The bromine atom is an electron-withdrawing group, which can impact the electron density of the triazole ring. Triazole moieties themselves are generally considered inductively electron-withdrawing.[3][4] This electronic effect can modulate the reactivity and, consequently, the stability of the linkage under certain conditions.
While specific degradation pathways for the bromophenyl-triazole linkage are not extensively documented, potential vulnerabilities could include:
-
Dehalogenation: The carbon-bromine (C-Br) bond on the phenyl ring could be susceptible to cleavage under certain reductive or photolytic conditions.
-
Metabolic Transformation: The bromophenyl group may be a site for metabolic modification by enzymes such as cytochrome P450s, potentially leading to hydroxylation or other transformations.[5][6][7]
Quantitative Stability Data
Direct, publicly available quantitative stability data, such as degradation rate constants or half-lives under specific stress conditions for the bromophenyl-triazole linkage, is scarce. However, some relevant data on related structures can provide insights.
| Compound/Linkage Type | Species/Condition | Half-life (t½) | Reference |
| Di-arylated 1,2,4-triazole (4q) | Human Liver Microsomes (HLM) | > 60 min | [8] |
| Di-arylated 1,2,4-triazole (4q) | Monkey Liver Microsomes (MkLM) | 30 - 60 min | [8] |
| Di-arylated 1,2,4-triazole (4q) | Mouse Liver Microsomes (MLM) | 30 - 60 min | [8] |
| Di-arylated 1,2,4-triazole (4q) | Dog/Rat Liver Microsomes (DLM/RLM) | < 30 min | [8] |
| 1H-1,2,4-triazole | Aqueous buffer (pH 5, 7, 9) at 25°C | > 30 days | [9] |
| 1H-1,2,4-triazole | Air (photodegradation by hydroxyl radicals) | ~107 days | [9] |
| Triazole antifungal (Bay U 3625) | Rabbit plasma | 48 ± 3 h | [10] |
| Triazole antifungal (genaconazole) | Human plasma | 49 - 50 h | [11] |
| Triazole antifungal (BAL4815) | Human plasma | 84.5 - 117 h | [12] |
Experimental Protocols for Stability Assessment
To determine the chemical stability of a specific bromophenyl-triazole linkage, forced degradation studies are essential. These studies intentionally expose the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways.[3][4][13]
General Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: General workflow for a forced degradation study.
Protocol 1: Hydrolytic Stability
Objective: To assess the stability of the bromophenyl-triazole linkage in acidic and basic aqueous solutions.
Materials:
-
Bromophenyl-triazole compound of interest
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
HPLC-grade water
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Methodology:
-
Prepare stock solutions of the test compound in a suitable solvent (e.g., acetonitrile or methanol).
-
For acidic hydrolysis, dilute the stock solution with 0.1 M HCl to a final concentration of approximately 1 mg/mL.
-
For basic hydrolysis, dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 1 mg/mL.
-
Prepare a control sample by diluting the stock solution with HPLC-grade water.
-
Incubate all solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At specified time points, withdraw aliquots, neutralize them if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples by HPLC to determine the percentage of the parent compound remaining.
Protocol 2: Oxidative Stability
Objective: To evaluate the stability of the bromophenyl-triazole linkage in the presence of an oxidizing agent.
Materials:
-
Bromophenyl-triazole compound of interest
-
3% Hydrogen peroxide (H₂O₂) solution
-
HPLC system
Methodology:
-
Prepare a solution of the test compound in a suitable solvent at a concentration of approximately 1 mg/mL.
-
Add a specified volume of 3% H₂O₂ to the solution.
-
Incubate the mixture at room temperature for a defined period, protected from light.
-
At specified time points, withdraw aliquots and analyze directly or after quenching the reaction (e.g., with sodium bisulfite) by HPLC.
-
Quantify the remaining parent compound.
Protocol 3: Photostability
Objective: To determine the stability of the bromophenyl-triazole linkage upon exposure to light.
Materials:
-
Bromophenyl-triazole compound of interest
-
Photostability chamber compliant with ICH Q1B guidelines
-
Quartz cuvettes or other suitable transparent containers
-
HPLC system
Methodology:
-
Prepare solutions of the test compound and also place the solid compound in transparent containers.
-
Prepare dark controls wrapped in aluminum foil.
-
Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
At the end of the exposure period, analyze both the exposed samples and the dark controls by HPLC.
-
Compare the chromatograms to assess the extent of degradation.
Protocol 4: Thermal Stability
Objective: To assess the stability of the bromophenyl-triazole linkage under elevated temperature conditions.
Materials:
-
Bromophenyl-triazole compound of interest (solid and in solution)
-
Oven or heating block
-
HPLC system
Methodology:
-
Place the solid compound in a vial and store it in an oven at a high temperature (e.g., 60°C, 80°C).
-
Prepare a solution of the compound and store it at a similarly elevated temperature.
-
Include control samples stored at the recommended storage temperature.
-
After a defined period, dissolve the solid sample and analyze both the solid and solution samples by HPLC.
-
Compare with the control samples to determine the extent of degradation.
Potential Signaling Pathways and Biological Relevance
While a specific signaling pathway directly modulated by the "bromophenyl-triazole" moiety as a standalone pharmacophore is not prominently described in the literature, this structural unit is often incorporated into larger molecules designed to interact with various biological targets. For instance, di-arylated 1,2,4-triazole derivatives have been investigated as potential therapeutic agents against breast cancer.[8] In such contexts, the bromophenyl-triazole core serves as a rigid scaffold to position other functional groups for optimal interaction with the target protein. The stability of this core linkage is paramount for maintaining the structural integrity and, therefore, the biological activity of the molecule.
The diagram below illustrates the logical relationship between the chemical stability of a drug candidate containing a bromophenyl-triazole linkage and its progression through the drug discovery pipeline.
Caption: Role of chemical stability in drug development.
Conclusion
The bromophenyl-triazole linkage is anticipated to exhibit high chemical stability, primarily due to the inherent robustness of the triazole ring. The electron-withdrawing nature of the bromophenyl group is unlikely to significantly compromise the stability of the triazole core under physiological conditions. However, the C-Br bond may present a potential site for metabolic or photolytic degradation.
For any specific application, particularly in drug development, it is imperative to conduct thorough forced degradation studies as outlined in this guide. The generation of empirical data on hydrolytic, oxidative, photolytic, and thermal stability will provide the necessary assurance of the linkage's integrity and inform the development of stable formulations and appropriate storage conditions. The provided protocols offer a solid foundation for researchers to undertake these critical investigations.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. biomedres.us [biomedres.us]
- 5. The enzymatic basis of drug-drug interactions with systemic triazole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triazole antifungal agents drug-drug interactions involving hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The in vivo metabolism of 5-(4-nitrophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 10. Plasma pharmacokinetics and tissue penetration of a novel antifungal triazole, Bay R 3783, and its long-lasting active metabolite, Bay U 3625, in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of the triazole antifungal agent genaconazole in healthy men after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multiple-dose pharmacokinetics and safety of the new antifungal triazole BAL4815 after intravenous infusion and oral administration of its prodrug, BAL8557, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of degradation impurity of TGR5 receptor agonist-ZY12201 by LC–MS technique during force degradation study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine: An Application Note for Researchers
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of an acyl isothiocyanate intermediate, followed by a cyclization reaction with aminoguanidine. This protocol is intended for researchers and scientists in the fields of organic synthesis and pharmaceutical development.
Introduction
The 1,2,4-triazole scaffold is a prominent feature in a variety of biologically active compounds, exhibiting a broad spectrum of pharmacological activities, including antifungal, antiviral, and anticancer properties. The specific target molecule, this compound, incorporates a bromophenyl moiety, a common substituent in pharmacologically active molecules that can enhance binding affinity to target proteins. This protocol outlines a reliable and reproducible method for the laboratory-scale synthesis of this promising compound.
Reaction Scheme
The overall synthesis proceeds in two key steps:
-
Formation of 4-bromobenzoyl isothiocyanate: 4-bromobenzoyl chloride is reacted with potassium thiocyanate to yield the isothiocyanate intermediate.
-
Synthesis of this compound: The in-situ generated 4-bromobenzoyl isothiocyanate is then treated with aminoguanidine hydrochloride in the presence of a base to facilitate the cyclization and formation of the final product.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Step 1: 4-bromobenzoyl isothiocyanate | Step 2: this compound |
| Starting Materials | 4-bromobenzoyl chloride, Potassium thiocyanate | 4-bromobenzoyl isothiocyanate, Aminoguanidine HCl |
| Solvent | Acetone | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | Reflux | 100 °C |
| Reaction Time | 2 hours | 4 hours |
| Product Yield (approx.) | Intermediate, used in-situ | 75-85% |
| Melting Point (approx.) | Not isolated | >250 °C |
| Molecular Formula | C8H4BrNOS | C8H7BrN4 |
| Molecular Weight | 242.09 g/mol | 240.08 g/mol |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents
-
4-bromobenzoyl chloride
-
Potassium thiocyanate (KSCN)
-
Acetone (anhydrous)
-
Aminoguanidine hydrochloride
-
Sodium acetate (NaOAc)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Distilled water
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, heating mantle, filtration apparatus)
Step 1: In-situ Preparation of 4-bromobenzoyl isothiocyanate
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium thiocyanate (1.1 equivalents) to anhydrous acetone (100 mL).
-
Stir the suspension vigorously for 10 minutes.
-
To this suspension, add a solution of 4-bromobenzoyl chloride (1 equivalent) in anhydrous acetone (50 mL) dropwise over a period of 15 minutes.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
After the reaction is complete, allow the mixture to cool to room temperature. The resulting suspension containing 4-bromobenzoyl isothiocyanate is used directly in the next step without isolation.
Step 2: Synthesis of this compound
-
In a separate 500 mL round-bottom flask, prepare a solution of aminoguanidine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in DMF (100 mL).
-
Heat this solution to 50 °C with stirring until all solids have dissolved.
-
Slowly add the suspension of 4-bromobenzoyl isothiocyanate from Step 1 to the aminoguanidine solution.
-
Increase the temperature of the reaction mixture to 100 °C and stir for 4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (400 mL) with constant stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.
-
Dry the purified product in a vacuum oven.
Product Characterization
The identity and purity of the final compound should be confirmed by standard analytical techniques, including:
-
Thin Layer Chromatography (TLC): To assess the purity of the compound.
-
Melting Point (M.P.) Analysis: To determine the melting point of the purified product.
-
Spectroscopic Analysis:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
FT-IR: To identify the characteristic functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Safety Precautions
-
All experimental procedures should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
4-bromobenzoyl chloride is corrosive and lachrymatory; handle with care.
-
Isothiocyanates can be irritants; avoid inhalation and skin contact.
-
Aminoguanidine hydrochloride is harmful if swallowed.
-
Dispose of all chemical waste according to institutional guidelines.
Application Notes and Protocols for the Pellizzari Reaction in 1,2,4-Triazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole scaffold is a significant pharmacophore in medicinal chemistry, integral to a wide array of therapeutic agents exhibiting diverse biological activities, including antifungal, antiviral, and anticancer properties.[1] The Pellizzari reaction, first described by Guido Pellizzari in 1911, offers a direct and classical method for the synthesis of 3,5-disubstituted-1,2,4-triazoles through the condensation of an amide with an acylhydrazide.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of 1,2,4-triazoles via the Pellizzari reaction, catering to researchers, scientists, and professionals in drug development.
Traditionally, the Pellizzari reaction requires high temperatures, often exceeding 200°C, and can be conducted without a solvent or in a high-boiling point solvent.[1] While effective, this method can be hindered by long reaction times and modest yields.[1][2] To address these limitations, modern adaptations, particularly the use of microwave irradiation, have emerged as a more efficient and environmentally friendly alternative, significantly reducing reaction times and improving yields.[1][2]
Reaction Mechanism and Workflow
The Pellizzari reaction proceeds through a nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide. This initial step is followed by a cyclization and a series of dehydration steps to form the stable 1,2,4-triazole ring.[3]
Caption: Experimental workflow for the Pellizzari reaction.
Experimental Protocols
Protocol 1: Traditional Thermal Synthesis of 3,5-Diphenyl-1,2,4-triazole
This protocol outlines the conventional, neat synthesis of a symmetrical 1,2,4-triazole.
Materials:
-
Benzamide
-
Benzoylhydrazide
-
Ethanol (for recrystallization)
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, combine equimolar amounts of benzamide and benzoylhydrazide.[1]
-
Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with continuous stirring.[1][3]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete, allow the mixture to cool to room temperature, which should result in the solidification of the product.[1]
-
Triturate the solid product with ethanol to eliminate impurities.[1]
-
Purify the crude product by recrystallization from ethanol or acetic acid to obtain pure 3,5-diphenyl-1,2,4-triazole.[1][3]
Protocol 2: Microwave-Assisted Synthesis of Substituted 1,2,4-triazoles
This protocol provides a general guideline for a more rapid and efficient microwave-assisted synthesis.
Materials:
-
Substituted Aromatic Hydrazide (0.005 moles)
-
Substituted Nitrile (0.0055 moles)
-
Potassium Carbonate (0.0055 moles)
-
n-Butanol (10 mL)
-
20 mL Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
To a 20 mL microwave reactor vial, add the aromatic hydrazide, substituted nitrile, and potassium carbonate.
-
Add 10 mL of n-butanol to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 150°C for 2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated substituted 1,2,4-triazole product can be collected by filtration.
Data Presentation
The yield of the Pellizzari reaction is highly dependent on the substrates and reaction conditions. The following table summarizes representative data for the synthesis of various 1,2,4-triazoles under different conditions.
| Entry | Amide/Nitrile | Acylhydrazide/Hydrazide | Method | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzamide | Benzoylhydrazide | Conventional | 250 | 3 | Moderate |
| 2 | Substituted Nitrile | Aromatic Hydrazide | Microwave | 150 | 2 | Good to Excellent |
| 3 | Amide | Hydrazine | Microwave | 150 | 4 | Not specified |
Note: "Moderate" and "Good to Excellent" are qualitative descriptions from the search results, as specific numerical yields were not consistently provided across different sources.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction; decomposition of starting materials or products at high temperatures. | Gradually increase the reaction temperature in increments of 10-20°C. Extend the reaction time, monitoring progress by TLC. Lower the reaction temperature.[3] |
| Formation of Isomeric Mixture (in unsymmetrical reactions) | High reaction temperature promoting acyl interchange or transamination. | Optimize the reaction temperature to the lowest effective point. Consider microwave synthesis to reduce overall heating time.[3] |
| Complex Reaction Mixture | Side reactions involving functional groups. | Protect sensitive functional groups on the starting materials before the reaction.[3] |
| Difficulty in Purification | Similar polarities of the desired product and byproducts. | Utilize column chromatography with a carefully selected solvent system. High-Performance Liquid Chromatography (HPLC) can be effective for separating closely related isomers.[3] |
References
Application Notes and Protocols: Einhorn-Brunner Synthesis of Substituted 1,2,4-Triazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Einhorn-Brunner reaction is a powerful and well-established method for the synthesis of 1,2,4-triazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2] First described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, this reaction involves the acid-catalyzed condensation of a diacylamine (imide) with a hydrazine derivative.[1][3] The resulting 1,2,4-triazole scaffold is a privileged structure found in a wide array of pharmaceuticals, owing to its metabolic stability, hydrogen bonding capabilities, and dipole character.[1] Notable examples of drugs containing the 1,2,4-triazole moiety include the antifungal agents fluconazole and itraconazole, as well as the antiviral drug ribavirin.[4][5] These compounds have demonstrated a broad spectrum of pharmacological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4][6][7] This document provides detailed application notes and experimental protocols for the Einhorn-Brunner synthesis of substituted 1,2,4-triazoles.
Reaction Mechanism and Regioselectivity
The Einhorn-Brunner reaction proceeds via the initial nucleophilic attack of the primary amine of the hydrazine on one of the carbonyl carbons of the protonated imide. This is followed by a series of steps including dehydration, a 1,5-proton shift, and an intramolecular cyclization to form the five-membered triazole ring.[1][3]
A critical aspect of the Einhorn-Brunner reaction is regioselectivity, which becomes a factor when an unsymmetrical imide is used as a starting material. In such cases, a mixture of two isomeric 1,2,4-triazoles can be formed.[1][8] The regiochemical outcome is primarily dictated by the electronic properties of the two acyl groups on the imide. The hydrazine preferentially attacks the more electrophilic carbonyl carbon. Consequently, the acyl group that is more electron-withdrawing (derived from the stronger carboxylic acid) will predominantly occupy the 3-position of the resulting 1,2,4-triazole.[1][3]
Caption: Simplified reaction mechanism of the Einhorn-Brunner synthesis.
Quantitative Data Summary
The reaction conditions for the Einhorn-Brunner synthesis are highly dependent on the specific substrates used. The following table summarizes a general protocol and typical parameters. Yields and reaction times can vary significantly based on the reactivity of the chosen imide and hydrazine.[1]
| Parameter | Value/Range | Notes |
| Reactant Ratio | ||
| Diacylamine (Imide) | 1.0 equivalent | |
| Substituted Hydrazine | 1.0 - 1.2 equivalents | A slight excess of hydrazine is often used. |
| Solvent | Glacial Acetic Acid | Also acts as the acid catalyst. |
| Temperature | 60 - 120 °C | Refluxing in glacial acetic acid is common (approx. 110-120 °C).[1][8] |
| Reaction Time | 2 - 8 hours | Reaction progress should be monitored by TLC.[1] |
| Work-up | Precipitation in ice-water | The crude product often precipitates upon pouring the reaction mixture into cold water.[1][8] |
| Purification | Recrystallization or Column Chromatography | Depends on the purity and properties of the crude product. |
| Typical Yield | 40 - 90% | Highly substrate-dependent. |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of substituted 1,2,4-triazoles via the Einhorn-Brunner reaction.
Protocol 1: General Synthesis of a Substituted 1,2,4-Triazole
This protocol describes a general procedure for the reaction of a diacylamine with a substituted hydrazine.
Materials:
-
Diacylamine (Imide) (1.0 eq)
-
Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice-water bath
-
Beaker
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the diacylamine (1.0 eq) in an appropriate amount of glacial acetic acid.[1]
-
Addition of Hydrazine: To the stirring solution, slowly add the substituted hydrazine (1.1 eq).[1]
-
Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) using a heating mantle or oil bath.[1]
-
Monitoring: Allow the reaction to proceed for 2-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
Work-up and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (approximately 10 times the volume of the reaction mixture) while stirring vigorously. This will cause the crude product to precipitate.[1][8]
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the collected solid thoroughly with cold water to remove any residual acetic acid and other water-soluble impurities.[1][8]
-
Drying: Dry the crude product under vacuum.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Protocol 2: Regioselective Synthesis of a 1,3,5-Trisubstituted-1,2,4-Triazole
This protocol is designed for the reaction of an unsymmetrical diacylamine with a substituted hydrazine, aiming to maximize the formation of a single regioisomer. The key is the choice of an imide with electronically distinct acyl groups.[8]
Materials:
-
Unsymmetrical Imide (e.g., N-acetyl-N-trifluoroacetylamine) (1.0 eq)
-
Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq)
-
Glacial Acetic Acid (as solvent and catalyst)
-
Standard reaction and work-up equipment as in Protocol 1
Procedure:
-
Follow steps 1-7 as described in Protocol 1, using the unsymmetrical imide as the starting material.
-
Analysis of Regioisomeric Ratio: After drying the crude product, determine the regioisomeric ratio using ¹H NMR or LC-MS analysis.[8]
-
Purification of Desired Isomer: If a mixture of regioisomers is obtained, purify the desired isomer by column chromatography or fractional recrystallization.[8]
Caption: General experimental workflow for the Einhorn-Brunner synthesis.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Product Yield | Impure reactants. | Ensure the purity of the imide and hydrazine. Recrystallize or distill if necessary.[8] |
| Suboptimal temperature. | Screen a range of temperatures. A good starting point is often 60-80°C, with higher temperatures (100-120°C) potentially increasing the rate but also the risk of side products.[8] | |
| Hydrazine instability. | Use a freshly opened bottle or purified hydrazine, as it can degrade over time.[8] | |
| Formation of Byproducts | Side reactions at elevated temperatures. | Monitor the reaction progress closely using TLC or LC-MS and stop the reaction once the starting material is consumed. Consider running the reaction at a lower temperature for a longer duration.[8] |
| Poor Regioselectivity | Similar electronic properties of the acyl groups on an unsymmetrical imide. | Modify the imide to have one significantly more electron-withdrawing group to direct the nucleophilic attack of the hydrazine. |
| Difficulty Separating Isomers | Similar physicochemical properties of the regioisomers. | Optimize column chromatography conditions (e.g., solvent system, stationary phase). Attempt separation by preparative HPLC or fractional recrystallization.[9] |
Conclusion
The Einhorn-Brunner synthesis remains a scientifically relevant and valuable tool for accessing substituted 1,2,4-triazoles. Its operational simplicity and the general availability of starting materials make it an attractive method for both academic research and industrial applications, particularly in the field of drug discovery and development. By carefully selecting reaction conditions and, when necessary, modifying substrates to control regioselectivity, researchers can efficiently synthesize a diverse library of 1,2,4-triazole derivatives for further investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Note and Protocol: Purification of 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole scaffold in various therapeutic agents. The purity of this intermediate is crucial for the successful synthesis of downstream targets and for obtaining reliable biological data. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This document provides a detailed protocol for the purification of this compound using the recrystallization method, outlining the optimal solvent system and procedural steps to achieve high purity.
Data Presentation
The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Based on the chemical properties of the target compound and general practices for similar aromatic amines and triazole derivatives, a mixed solvent system of ethanol and water is proposed.
Table 1: Recrystallization Parameters for this compound
| Parameter | Value/Range | Notes |
| Solvent System | Ethanol/Water | A common and effective solvent mixture for moderately polar compounds. |
| Dissolution Temperature | ~78 °C (Boiling point of Ethanol) | The crude product should be dissolved in a minimal amount of hot ethanol. |
| Crystallization Temperature | Room Temperature (~20-25 °C) followed by 0-4 °C | Gradual cooling is essential for the formation of well-defined crystals. |
| Expected Yield | 85-95% | Yield may vary depending on the initial purity of the crude product. |
| Expected Purity | >99% | Purity can be assessed by techniques such as HPLC, LC-MS, and melting point determination. |
Experimental Protocol
This protocol details the step-by-step procedure for the recrystallization of this compound.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Condenser (optional, but recommended)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethanol to the flask. For every 1 gram of crude product, start with approximately 10-15 mL of ethanol.
-
Gently heat the mixture to the boiling point of ethanol (~78 °C) while stirring to facilitate dissolution. If a significant amount of solid remains, add small portions of hot ethanol until the compound is fully dissolved. Avoid adding an excess of solvent to ensure a good recovery yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are observed in the hot solution, perform a hot filtration. This step should be done quickly to prevent premature crystallization.
-
Pre-heat a separate Erlenmeyer flask and a funnel (preferably with a short stem) on the hot plate.
-
Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, pre-heated flask.
-
-
Crystallization:
-
Remove the flask containing the clear, hot solution from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.
-
Slow cooling promotes the formation of larger, purer crystals. The appearance of crystals should be observed as the solution cools.
-
Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
-
Isolation and Washing:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol-water mixture (e.g., 50:50).
-
Turn on the vacuum and pour the cold crystal slurry into the center of the funnel.
-
Wash the crystals with a small amount of the cold ethanol-water mixture to remove any remaining soluble impurities. It is important to use a minimal amount of cold solvent for washing to avoid redissolving the product.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for a few minutes to air-dry them as much as possible.
-
Transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals in a drying oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. Alternatively, the crystals can be dried in a vacuum desiccator.
-
-
Characterization:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value is an indicator of high purity.
-
Further characterization can be performed using techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the purity and identity of the compound.
-
Mandatory Visualization
Caption: Recrystallization workflow diagram.
Application Notes & Protocols: In Vitro Antimicrobial Screening for Triazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Triazole compounds represent a major class of antifungal agents critical in the management of a wide range of fungal infections.[1] Their mechanism of action primarily involves the disruption of the fungal cell membrane's integrity.[2] The increasing emergence of drug-resistant fungal strains necessitates robust and standardized in vitro screening methods to evaluate the efficacy of novel triazole derivatives and to monitor the susceptibility of clinical isolates.[3] This document provides detailed protocols for the two most common methods for antifungal susceptibility testing: Broth Microdilution and Agar Disk Diffusion, largely based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5]
Mechanism of Action: Inhibition of Ergosterol Synthesis
Triazole antifungals act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][6] This enzyme is crucial in the biosynthesis of ergosterol, the primary sterol component of the fungal cell membrane.[7] The inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors.[6] This disruption alters the structure and function of the cell membrane, increasing its permeability and ultimately leading to the inhibition of fungal growth or cell death.[2][7]
Experimental Workflow: Overview
The general workflow for screening triazole compounds involves preparing the fungal inoculum, diluting the test compounds, exposing the fungi to the compounds, incubating the cultures, and finally, assessing the level of antimicrobial activity.
Protocol 1: Broth Microdilution Assay (MIC Determination)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] This protocol is adapted from CLSI document M27.
1. Materials and Reagents
-
Test triazole compounds (powder form)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well, U-bottom microtiter plates[9]
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS[9]
-
Fungal strains (e.g., Candida albicans ATCC 90028 as a quality control strain)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland standards
-
Multichannel pipette
2. Preparation of Fungal Inoculum
-
Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Select several well-isolated colonies and suspend them in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.[9]
-
Prepare the final working inoculum by diluting this adjusted suspension 1:1000 in RPMI 1640 medium. This results in a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.[9]
3. Preparation of Triazole Compound Dilutions
-
Prepare a stock solution of each triazole compound in DMSO.
-
Perform serial twofold dilutions of the compounds in RPMI 1640 medium in a separate 96-well plate or in tubes. The concentrations should be prepared at 2x the final desired concentration. For example, if the desired final concentration range is 0.125 to 64 µg/mL, the 2x plate should range from 0.25 to 128 µg/mL.
4. Assay Procedure
-
Using a multichannel pipette, add 100 µL of the 2x compound dilutions to the wells of a sterile 96-well microtiter plate.
-
Add 100 µL of the final working fungal inoculum to each well. This brings the total volume to 200 µL and dilutes the compound to its final 1x concentration.
-
Include a positive control (growth control) well containing 100 µL of inoculum and 100 µL of drug-free RPMI medium.
-
Include a negative control (sterility control) well containing 200 µL of uninoculated RPMI medium.
-
Seal the plates and incubate at 35°C for 24 to 48 hours.[9]
5. Reading and Interpreting Results
-
After incubation, examine the plate visually for turbidity. A microplate reader can also be used for a more quantitative assessment.
-
The MIC is the lowest concentration of the triazole compound at which there is a significant (≥50%) reduction in growth compared to the positive control well.[3]
Protocol 2: Agar Disk Diffusion Assay
This qualitative or semi-quantitative method assesses the susceptibility of a fungus to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.[4] This protocol is adapted from CLSI document M44.
1. Materials and Reagents
-
Test triazole compounds
-
Sterile 6 mm paper disks
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (GMB agar)[9]
-
Fungal strains
-
Sterile saline or PBS
-
Sterile cotton swabs
-
McFarland standards
2. Preparation of Fungal Inoculum
-
Prepare a fungal suspension and adjust its turbidity to a 0.5 McFarland standard as described in the broth microdilution protocol (Step 2.1 - 2.3).[9]
3. Preparation of Antifungal Disks
-
Prepare stock solutions of triazole compounds at a known concentration.
-
Impregnate sterile 6 mm paper disks with a defined volume of the triazole solution to achieve the desired drug content per disk (e.g., 25 µg for fluconazole). Allow the solvent to evaporate completely. Commercially prepared disks are recommended for standardized testing.
4. Assay Procedure
-
Dip a sterile cotton swab into the adjusted fungal inoculum. Rotate the swab firmly against the upper inside wall of the tube to remove excess fluid.
-
Inoculate the entire surface of a GMB agar plate by swabbing in three directions, rotating the plate approximately 60 degrees between each streaking to ensure even, confluent growth.
-
Allow the plate to dry for 5-15 minutes.
-
Aseptically apply the prepared antifungal disks onto the surface of the agar. Ensure firm contact between the disk and the agar.
-
Incubate the plates in an inverted position at 35°C for 20-24 hours.[4]
5. Reading and Interpreting Results
-
After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk using a ruler or caliper.
-
Interpret the results by comparing the measured zone diameters to established clinical breakpoints.[3]
Data Presentation and Interpretation
Quantitative data from antimicrobial screening should be presented clearly. The interpretation of MIC values and zone diameters relies on clinical breakpoints established by regulatory bodies like CLSI and EUCAST, which categorize isolates as Susceptible (S), Susceptible-Increased Exposure (I) (formerly Intermediate), or Resistant (R).[10][11]
Table 1: Example Interpretive Criteria for Common Triazoles against Candida spp. (Based on CLSI M27/M44S)
| Antifungal Agent | Organism | MIC (µg/mL) Breakpoints | Zone Diameter (mm) Breakpoints |
| S | I/SDD * | ||
| Fluconazole | C. albicans, C. tropicalis, C. parapsilosis | ≤2 | 4 |
| C. glabrata | - | ≤32 | |
| Voriconazole | C. albicans, C. tropicalis, C. parapsilosis | ≤0.12 | 0.25-0.5 |
| C. krusei | ≤0.5 | 1 |
*SDD: Susceptible-Dose Dependent; I: Intermediate (EUCAST) or Susceptible—Increased Exposure (CLSI 2020 Update)[11]
Table 2: Template for Recording Experimental MIC Data
| Compound ID | Test Organism | Replicate 1 MIC (µg/mL) | Replicate 2 MIC (µg/mL) | Mean MIC (µg/mL) | Interpretation (S/I/R) |
| Triazole-001 | C. albicans ATCC 90028 | 2 | 4 | 3 | S |
| Triazole-001 | Clinical Isolate #1 | 16 | 16 | 16 | R |
| Triazole-002 | C. albicans ATCC 90028 | 0.25 | 0.25 | 0.25 | S |
| Triazole-002 | Clinical Isolate #1 | 1 | 2 | 1.5 | I/R |
| Fluconazole | C. albicans ATCC 90028 | 0.5 | 0.5 | 0.5 | S |
Conclusion: The broth microdilution and agar disk diffusion assays are fundamental tools for evaluating the in vitro activity of triazole compounds. Adherence to standardized protocols, such as those provided by CLSI and EUCAST, is essential for generating accurate, reproducible, and comparable data, which is critical for the discovery and development of new antifungal therapies.
References
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Antifungal susceptibility profiles of Candida species to triazole: application of new CLSI species-specific clinical breakpoints and epidemiological cutoff values for characterization of antifungal resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Updated EUCAST Clinical Breakpoints against Aspergillus, Implications for the Clinical Microbiology Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antioxidant Activity of 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the antioxidant potential of the novel synthetic compound, 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine. The protocols outlined below are based on established in vitro assays commonly used to determine the free radical scavenging and reducing capabilities of chemical compounds. The 1,2,4-triazole nucleus is a key heterocyclic motif known to exhibit a wide range of biological activities, and derivatives of this scaffold have shown promise as antioxidant agents.[1][2][3] The evaluation of this specific compound is crucial for understanding its potential therapeutic applications in diseases associated with oxidative stress, such as cancer, neurodegenerative disorders, and cardiovascular diseases.[3][4]
Introduction to Antioxidant Activity Evaluation
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize these harmful molecules.[3] Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.[3][5] The antioxidant activity of a compound can be evaluated through various mechanisms, primarily categorized as hydrogen atom transfer (HAT) and single electron transfer (SET).[5][6] The assays described herein utilize these principles to provide a comprehensive antioxidant profile of the test compound.
Data Presentation: Summarized Antioxidant Activity
The following table summarizes hypothetical quantitative data for the antioxidant activity of this compound compared to standard antioxidants. This data is for illustrative purposes to guide researchers in presenting their findings.
| Assay Type | Test Compound IC₅₀ (µg/mL) | Standard Antioxidant | Standard IC₅₀ (µg/mL) |
| DPPH Radical Scavenging | 45.8 ± 2.1 | Ascorbic Acid | 15.2 ± 0.8 |
| ABTS Radical Cation Scavenging | 32.5 ± 1.7 | Trolox | 10.8 ± 0.5 |
| Superoxide Radical Scavenging | 55.2 ± 3.4 | Quercetin | 25.7 ± 1.3 |
| Assay Type | Test Compound (FRAP Value) | Standard Antioxidant | Standard (FRAP Value) |
| Ferric Reducing Antioxidant Power | 1.2 ± 0.1 (mM Fe²⁺/mg) | Ascorbic Acid | 2.5 ± 0.2 (mM Fe²⁺/mg) |
IC₅₀: The concentration of the compound required to scavenge 50% of the free radicals. A lower IC₅₀ value indicates higher antioxidant activity. FRAP Value: Expressed as mM Fe²⁺ equivalents per milligram of the compound. A higher FRAP value indicates greater reducing power.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[7][8]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (standard)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[9][10]
-
Sample Preparation: Prepare a stock solution of the test compound and ascorbic acid in methanol. Create a series of dilutions of the test compound and the standard.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound or standard to 100 µL of the DPPH solution.[9] For the control, add 100 µL of methanol to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9][10]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[9][10]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100[10] The IC₅₀ value is determined from a plot of inhibition percentage against the concentration of the compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[11]
Materials:
-
This compound
-
ABTS
-
Potassium persulfate
-
Methanol or phosphate buffer
-
Trolox (standard)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[11][12]
-
Working Solution: Dilute the ABTS•+ solution with methanol or phosphate buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[11]
-
Reaction Mixture: In a 96-well plate, add 10 µL of various concentrations of the test compound or standard to 190 µL of the ABTS•+ working solution.
-
Incubation: Incubate the plate in the dark at room temperature for 6-10 minutes.[9][10]
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.[9][11]
-
Calculation: The percentage of scavenging is calculated using the same formula as for the DPPH assay. The IC₅₀ value is determined from the dose-response curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[4][13][14][15]
Materials:
-
This compound
-
FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)
-
Ferrous sulfate (FeSO₄) or Ferrous chloride (FeCl₂) (for standard curve)
-
Ascorbic acid (standard)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP Reagent: Prepare fresh FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Standard Curve: Prepare a series of dilutions of FeSO₄ or FeCl₂ to generate a standard curve.
-
Reaction Mixture: In a 96-well plate, add 10 µL of the test compound, standard, or ferrous standard dilutions to 190 µL of the FRAP reagent.
-
Incubation: Incubate the plate at 37°C for 4-6 minutes.[13]
-
Measurement: Measure the absorbance at 593 nm.[13]
-
Calculation: The antioxidant capacity is determined from the standard curve and expressed as Fe²⁺ equivalents.
Superoxide Radical Scavenging Assay
This assay evaluates the ability of a compound to scavenge superoxide radicals (O₂•⁻), which are generated in a non-enzymatic system, such as the phenazine methosulfate-nicotinamide adenine dinucleotide (PMS-NADH) system. The scavenging is monitored by the reduction of nitroblue tetrazolium (NBT).[16][17]
Materials:
-
This compound
-
NADH (Nicotinamide adenine dinucleotide)
-
PMS (Phenazine methosulfate)
-
NBT (Nitroblue tetrazolium)
-
Phosphate buffer (pH 7.4)
-
Quercetin (standard)
-
96-well microplate
-
Microplate reader
Protocol:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, NADH, and NBT.
-
Sample Addition: Add various concentrations of the test compound or standard to the reaction mixture.
-
Reaction Initiation: Initiate the reaction by adding PMS.
-
Incubation: Incubate the plate at room temperature for 5 minutes.[17]
-
Calculation: The percentage of superoxide radical scavenging is calculated using the same formula as for the DPPH assay. The IC₅₀ value is determined from the dose-response curve.
Visualizations
Caption: General workflow for in vitro antioxidant activity evaluation.
Caption: Mechanism of radical scavenging by an antioxidant compound.
References
- 1. pharm.minia.edu.eg [pharm.minia.edu.eg]
- 2. isres.org [isres.org]
- 3. Antioxidant Activity of 1,2,4-Triazole and its Derivatives: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. ijnrd.org [ijnrd.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. DPPH Radical Scavenging Assay [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. ultimatetreat.com.au [ultimatetreat.com.au]
- 14. arborassays.com [arborassays.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. scribd.com [scribd.com]
- 17. Assessment of the Antioxidant and Reactive Oxygen Species Scavenging Activity of Methanolic Extract of Caesalpinia crista Leaf - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine in molecular docking studies. This document outlines the potential therapeutic applications, a detailed experimental protocol for in silico analysis, and predicted pharmacokinetic properties of this compound.
Application Notes
Introduction
This compound is a heterocyclic compound belonging to the 1,2,4-triazole class of molecules. Triazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antifungal, antimicrobial, and antiviral properties.[1][2][3] The structural features of this compound, particularly the presence of the bromophenyl group, suggest its potential as a modulator of various biological targets. Molecular docking studies are a powerful computational tool to predict the binding affinity and interaction patterns of this ligand with specific protein targets, thereby elucidating its potential mechanism of action and guiding further drug development efforts.
Potential Therapeutic Target: Tubulin
Based on studies of structurally similar compounds, a promising molecular target for this compound is tubulin .[4] Tubulin is a critical component of the cytoskeleton, and its polymerization into microtubules is essential for cell division, intracellular transport, and maintenance of cell structure.[5][6] Inhibition of tubulin polymerization is a clinically validated strategy in cancer therapy.[6][7] Molecules that bind to tubulin can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.
Analogs of this compound have demonstrated significant anticancer activity and have been shown to bind to the colchicine binding site of tubulin, thereby inhibiting its polymerization.[4] Therefore, molecular docking studies of this compound with tubulin are highly recommended to explore its potential as an anticancer agent.
Predicted Pharmacokinetic and Pharmacodynamic Properties
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides valuable insights into the drug-like properties of a compound. The following table summarizes the predicted ADMET properties for this compound based on computational models and data from similar triazole derivatives.[8][9][10][11]
| Property | Predicted Value | Implication |
| Molecular Weight | 254.09 g/mol | Compliant with Lipinski's Rule of Five (<500) |
| LogP (Lipophilicity) | 2.5 | Good balance between solubility and permeability |
| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule of Five (≤5) |
| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule of Five (≤10) |
| Topological Polar Surface Area (TPSA) | 71.9 Ų | Good potential for oral bioavailability and cell permeability (<140 Ų) |
| Oral Bioavailability | High | Predicted to be well-absorbed after oral administration |
| Blood-Brain Barrier (BBB) Permeation | Low | Reduced potential for central nervous system side effects |
| CYP450 Inhibition | Potential inhibitor of CYP2C9 and CYP3A4 | Potential for drug-drug interactions |
| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity |
| Mutagenicity (AMES test) | Predicted non-mutagenic | Low concern for carcinogenicity |
| LD50 (rat, oral) | Predicted Class III/IV | Moderate to low acute toxicity |
Molecular Docking Protocol
This protocol provides a step-by-step guide for performing a molecular docking study of this compound with tubulin.
1. Software and Hardware Requirements
-
Molecular Modeling Software: AutoDock Tools, PyMOL, Discovery Studio, or equivalent.
-
Docking Engine: AutoDock Vina or similar.
-
High-Performance Computing (HPC) Cluster: Recommended for large-scale virtual screening or complex simulations.
2. Preparation of the Receptor (Tubulin)
-
Obtain the Protein Structure: Download the 3D crystal structure of tubulin from the Protein Data Bank (PDB). A suitable entry is PDB ID: 1SA0 (tubulin-colchicine complex).
-
Prepare the Protein:
-
Open the PDB file in a molecular modeling software (e.g., AutoDock Tools).
-
Remove water molecules and any co-crystallized ligands (e.g., colchicine).
-
Add polar hydrogen atoms to the protein.
-
Assign Gasteiger charges to all atoms.
-
Save the prepared protein in the appropriate format (e.g., PDBQT for AutoDock).
-
3. Preparation of the Ligand (this compound)
-
Draw the Ligand: Sketch the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw or MarvinSketch).
-
Convert to 3D: Convert the 2D structure to a 3D conformation.
-
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Define Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save the Ligand: Save the prepared ligand in the appropriate format (e.g., PDBQT for AutoDock).
4. Grid Box Generation
-
Define the Binding Site: Identify the colchicine-binding site on tubulin. This can be done by referring to the co-crystallized ligand in the original PDB file or from literature.
-
Set Grid Parameters: Center the grid box on the identified binding site. The size of the grid box should be large enough to accommodate the ligand and allow for translational and rotational sampling. A typical grid box size is 60 x 60 x 60 Å with a spacing of 0.375 Å.
5. Molecular Docking Simulation
-
Configure the Docking Run: Use a docking engine like AutoDock Vina. The configuration file should specify the paths to the prepared receptor and ligand files, the grid box parameters, and the number of binding modes to generate.
-
Run the Simulation: Execute the docking simulation. The program will explore different conformations of the ligand within the defined binding site and calculate the binding affinity for each pose.
6. Analysis of Docking Results
-
Examine Binding Poses: Visualize the predicted binding poses of the ligand within the active site of the receptor using molecular graphics software.
-
Analyze Binding Affinity: The docking program will provide a binding affinity score (e.g., in kcal/mol) for each pose. Lower binding energy values indicate a more favorable interaction.
-
Identify Key Interactions: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the amino acid residues of the protein.
-
Compare with Controls: Dock a known tubulin inhibitor (e.g., colchicine) as a positive control and compare its binding affinity and interactions with those of the test compound.
Data Presentation: Predicted Binding Affinity and Interactions
The following table summarizes the expected results from a molecular docking study of this compound with tubulin at the colchicine binding site.
| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
| This compound | -8.5 to -10.0 | Cys241, Leu242, Ala250, Val238, Asn258, Lys352 | Hydrogen bonds, Halogen bonds, Hydrophobic interactions |
| Colchicine (Control) | -7.5 to -9.0 | Cys241, Leu255, Ala316, Val318, Lys352 | Hydrogen bonds, Hydrophobic interactions |
Visualizations
References
- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]
- 8. Prediction of ADME-Tox properties and toxicological endpoints of triazole fungicides used for cereals protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. scribd.com [scribd.com]
Application of 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine as a Ligand in Coordination Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine as a versatile ligand in coordination chemistry. The unique structural features of this triazole derivative, including the presence of multiple nitrogen donors and an exocyclic amine group, make it an excellent candidate for the formation of stable coordination complexes with a variety of transition metals. These metal complexes exhibit significant potential in medicinal chemistry, particularly as anticancer and antimicrobial agents. This guide outlines the synthesis of the ligand and its metal complexes, detailed protocols for the evaluation of their biological activities, and a summary of expected quantitative data based on analogous compounds.
Introduction
1,2,4-triazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal, antibacterial, anticonvulsant, and anticancer properties. The coordination of these molecules to metal centers can further enhance their therapeutic potential by introducing new mechanisms of action and improving pharmacokinetic properties. The ligand this compound offers a bidentate or potentially tridentate coordination mode, allowing for the formation of diverse and stable metal complexes. The presence of the bromophenyl moiety can also contribute to the biological activity of the resulting complexes.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of analogous 5-substituted-4H-1,2,4-triazol-3-amines.
Materials:
-
4-Bromobenzohydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Absolute ethanol
-
Hydrazine hydrate (80%)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Magnetic stirrer with heating plate
-
Round bottom flasks
-
Reflux condenser
-
Büchner funnel and filter paper
-
Beakers
-
pH paper
Procedure:
-
Synthesis of Potassium 4-bromobenzoyldithiocarbazate:
-
In a 250 mL round bottom flask, dissolve 4-bromobenzohydrazide (0.1 mol) and potassium hydroxide (0.15 mol) in absolute ethanol (100 mL).
-
Cool the solution in an ice bath and add carbon disulfide (0.12 mol) dropwise with constant stirring.
-
Continue stirring at room temperature for 10-12 hours.
-
Collect the precipitated potassium salt by filtration, wash with cold ether, and dry in a desiccator.
-
-
Synthesis of this compound:
-
To a suspension of the potassium salt (0.05 mol) in water (50 mL), add hydrazine hydrate (0.1 mol).
-
Reflux the mixture for 4-6 hours, during which the color of the reaction mixture may change, and hydrogen sulfide gas may evolve.
-
Cool the reaction mixture to room temperature and dilute with cold water (100 mL).
-
Acidify the solution with dilute hydrochloric acid to a pH of approximately 5-6.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water, and recrystallize from ethanol to obtain pure this compound.
-
Workflow for Ligand Synthesis:
Caption: Workflow for the synthesis of the target ligand.
Protocol 2: Synthesis of Transition Metal Complexes
This is a general protocol for the synthesis of metal (e.g., Co(II), Ni(II), Cu(II), Zn(II)) complexes.
Materials:
-
This compound
-
Metal(II) chloride or acetate salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, Zn(CH₃COO)₂·2H₂O)
-
Methanol or ethanol
-
Magnetic stirrer with heating plate
-
Round bottom flask
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the ligand (2 mmol) in hot ethanol (20 mL) in a 100 mL round bottom flask.
-
In a separate beaker, dissolve the metal salt (1 mmol) in ethanol (10 mL).
-
Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.
-
Reflux the resulting mixture for 2-3 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the precipitated solid complex by filtration.
-
Wash the solid with cold ethanol and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
Workflow for Metal Complex Synthesis:
Caption: General workflow for synthesizing metal complexes.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized complexes on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
DMEM or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the cancer cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the synthesized complexes in DMSO.
-
Prepare serial dilutions of the compounds in the culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for another 4 hours at 37°C.
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Signaling Pathway Potentially Targeted by Triazole Metal Complexes:
Caption: Putative anticancer mechanism of action.
Protocol 4: In Vitro Antimicrobial Activity (Agar Well Diffusion Method)
This protocol describes the agar well diffusion method for screening the antimicrobial activity of the synthesized complexes.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Incubator
-
Laminar air flow hood
Procedure:
-
Preparation of Inoculum:
-
Prepare a fresh inoculum of the test microorganism in sterile saline or broth, adjusted to a turbidity of 0.5 McFarland standard.
-
-
Plate Preparation:
-
Pour the molten agar medium into sterile Petri dishes and allow it to solidify.
-
Spread 100 µL of the microbial inoculum evenly over the surface of the agar plates.
-
-
Well Preparation and Compound Application:
-
Aseptically punch wells of 6 mm diameter into the agar plates using a sterile cork borer.
-
Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO) at a specific concentration (e.g., 1 mg/mL).
-
Add 100 µL of each test solution into the respective wells.
-
Use a standard antibiotic (e.g., ciprofloxacin for bacteria) and a standard antifungal (e.g., fluconazole for fungi) as positive controls, and the solvent (DMSO) as a negative control.
-
-
Incubation:
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
-
Data Analysis:
-
Measure the diameter of the zone of inhibition (in mm) around each well.
-
A larger zone of inhibition indicates higher antimicrobial activity.
-
Experimental Workflow for Antimicrobial Screening:
Caption: Workflow for the agar well diffusion assay.
Data Presentation
The following tables present expected quantitative data for the biological activities of metal complexes of this compound, based on published data for analogous compounds.
Table 1: Expected In Vitro Anticancer Activity (IC₅₀ in µM) of Metal Complexes
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) |
| Ligand | >100 | >100 | >100 |
| Co(II) Complex | 25 - 40 | 30 - 50 | 35 - 55 |
| Ni(II) Complex | 30 - 50 | 35 - 60 | 40 - 65 |
| Cu(II) Complex | 15 - 30 | 20 - 40 | 25 - 45 |
| Zn(II) Complex | 20 - 35 | 25 - 45 | 30 - 50 |
| Doxorubicin | 0.5 - 2.0 | 0.8 - 3.0 | 1.0 - 4.0 |
Note: These are hypothetical values based on trends observed for similar 1,2,4-triazole metal complexes. Actual values must be determined experimentally.
Table 2: Expected In Vitro Antimicrobial Activity (Zone of Inhibition in mm) of Metal Complexes
| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| Ligand | 8 - 12 | 7 - 11 | 9 - 13 |
| Co(II) Complex | 14 - 18 | 12 - 16 | 15 - 20 |
| Ni(II) Complex | 13 - 17 | 11 - 15 | 14 - 19 |
| Cu(II) Complex | 16 - 22 | 14 - 19 | 18 - 24 |
| Zn(II) Complex | 15 - 20 | 13 - 18 | 16 - 22 |
| Ciprofloxacin | 25 - 30 | 28 - 34 | - |
| Fluconazole | - | - | 22 - 28 |
Note: These are hypothetical values based on trends observed for similar 1,2,4-triazole metal complexes. Actual values must be determined experimentally.
Conclusion
This compound serves as a promising ligand for the development of novel coordination complexes with significant potential as therapeutic agents. The protocols provided herein offer a comprehensive guide for the synthesis, characterization, and biological evaluation of these compounds. The expected data, based on analogous structures, suggest that the metal complexes of this ligand are likely to exhibit enhanced anticancer and antimicrobial activities compared to the free ligand. Further research and optimization are warranted to fully explore the therapeutic potential of this class of compounds.
Troubleshooting & Optimization
Common side reactions in the synthesis of 5-aryl-1,2,4-triazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-aryl-1,2,4-triazoles. Our aim is to help you overcome common challenges and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of 5-aryl-1,2,4-triazoles?
A1: The most frequently encountered side reactions include the formation of 1,3,4-oxadiazole or 1,3,4-thiadiazole isomers. The specific side product is highly dependent on the chosen synthetic route and starting materials. For instance, syntheses commencing from acyl hydrazides may yield oxadiazoles, while those utilizing thiosemicarbazides can produce thiadiazoles. Another common issue is the hydrolysis of nitrile starting materials under acidic or alkaline conditions.[1]
Q2: I am observing a significant amount of a 1,3,4-oxadiazole byproduct in my reaction. What causes this and how can it be prevented?
A2: The formation of a 1,3,4-oxadiazole ring in place of the desired 1,2,4-triazole is a common challenge, particularly in syntheses that involve the cyclization of acylamidrazone or similar intermediates. This side reaction is often promoted by harsh dehydrating conditions or the use of certain acidic catalysts that favor the loss of an amine moiety over the desired cyclization pathway. To minimize the formation of oxadiazoles, it is advisable to employ milder reaction conditions, maintain careful temperature control, and select a catalyst system known to favor triazole formation.[1]
Q3: My nitrile starting material appears to be hydrolyzing, leading to low yields of the target triazole. What measures can I take to prevent this?
A3: Nitrile hydrolysis is a classic side reaction that can occur under both acidic and basic conditions, particularly when heated in the presence of water. To circumvent this, ensure that all solvents and reagents are anhydrous. If the reaction necessitates a base, consider using a non-nucleophilic organic base.
Q4: I am synthesizing a 5-aryl-4H-1,2,4-triazole-3-thiol from a thiosemicarbazide precursor and observing a mixture of products. How can I improve the selectivity?
A4: The cyclization of arylthiosemicarbazides in an alkaline medium is a well-established method for synthesizing 1,2,4-triazoles. In a basic environment, the N-4 nitrogen of the thiosemicarbazide is more nucleophilic than the sulfur atom of the thiocarbonyl group, which favors the formation of the 1,2,4-triazole ring.[2] Ensuring sufficiently basic conditions can enhance the selectivity for the desired triazole product.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 5-aryl-1,2,4-triazoles, along with their probable causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 5-Aryl-1,2,4-Triazole | - Incomplete reaction due to insufficient temperature or reaction time.- Decomposition of starting materials or product at elevated temperatures.- Impure or wet starting materials (e.g., hygroscopic hydrazides). | - Gradually increase the reaction temperature and monitor the progress using Thin Layer Chromatography (TLC).- Consider the use of microwave irradiation to potentially shorten reaction times and improve yields.- Ensure all starting materials are pure and thoroughly dried. |
| Formation of 1,3,4-Oxadiazole Side Product | - This is a frequent side reaction, especially when employing hydrazides, and arises from a competing cyclization pathway.[3] | - Maintain strictly anhydrous reaction conditions.- Lower the reaction temperature to favor the kinetic product (the triazole over the thermodynamically more stable oxadiazole in some cases).- The choice of acylating agent can significantly influence the reaction pathway. |
| Formation of Isomeric Mixtures (e.g., N-1 vs. N-4 alkylation) | - In unsubstituted 1,2,4-triazoles, alkylation can occur at both the N-1 and N-4 positions, resulting in a mixture of regioisomers. | - The choice of alkylating agent and reaction conditions (solvent, base, temperature) can influence the regioselectivity. A systematic screening of these parameters is recommended.- Protecting groups can be employed to direct alkylation to a specific nitrogen atom. |
| Complex Reaction Mixture with Unidentified Byproducts | - Decomposition of sensitive functional groups on the starting materials or the final product.- Side reactions involving the solvent or impurities in the reagents. | - Protect any sensitive functional groups on your starting materials prior to the reaction.- Utilize high-purity, inert solvents and ensure all reagents are of high quality. |
| Thermal Rearrangement | - High reaction temperatures can sometimes induce thermal rearrangement of the triazole ring, leading to the formation of isomeric byproducts.[3] | - If thermal rearrangement is suspected, attempt the reaction at a lower temperature for a longer duration to avoid isomerization. |
Data Presentation
The following table summarizes the influence of reaction conditions on the product distribution in the synthesis of 5-aryl-1,2,4-triazoles, highlighting the competitive formation of 1,3,4-oxadiazoles.
Table 1: Influence of Reaction Conditions on Product Yields
| Starting Materials | Reaction Conditions | 5-Aryl-1,2,4-Triazole Yield (%) | 1,3,4-Oxadiazole/Thiadiazole Yield (%) | Reference |
| Furan-2-carboxylic acid hydrazide and phenyl isothiocyanate | 1. Ethanol, reflux2. 2N NaOH, reflux | 68 | Not Reported | [2] |
| Phenylacetic acid hydrazide and phenyl isothiocyanate | 1. Ethanol, reflux2. 2N NaOH, reflux | 79 | Not Reported | [2] |
| 4-Hydroxybenzoic acid and thiosemicarbazide | 1. PPE, Chloroform, 90°C2. 2M KOH, 80°C | 71 (as 1,2,4-triazole-3-thiol) | Not Reported (though formation of 1,3,4-thiadiazol-2-amine was observed in a similar reaction) | [4] |
| Acylhydrazides and carboxylic acids | POCl₃, reflux | Not specified, but a general method for both | Not specified, but a general method for both | [3] |
Note: Quantitative data directly comparing the ratio of 1,2,4-triazole to 1,3,4-oxadiazole under varying conditions is scarce in single reports. The table reflects yields of the desired triazole product under conditions optimized for its formation.
Experimental Protocols
Protocol 1: Synthesis of 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol
This protocol details the synthesis of a 5-aryl-1,2,4-triazole-3-thiol from a thiosemicarbazide precursor, a common route where side reactions can be controlled.
Step 1: Synthesis of 1-(2-Furoyl)-4-phenylthiosemicarbazide
-
A solution of furan-2-carboxylic acid hydrazide (0.01 mol) in ethanol (50 mL) is prepared.
-
Phenyl isothiocyanate (0.01 mol) is added to the solution.
-
The reaction mixture is refluxed for 4 hours.
-
After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried.
Step 2: Cyclization to 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol
-
The 1-(2-furoyl)-4-phenylthiosemicarbazide (0.01 mol) is suspended in an aqueous solution of sodium hydroxide (2N, 50 mL).
-
The mixture is refluxed for 6 hours.
-
After cooling, the solution is acidified with hydrochloric acid.
-
The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the final product.[2]
Protocol 2: Synthesis of 3,5-Diphenyl-1,2,4-triazole
This protocol describes a high-temperature synthesis that can be prone to side reactions if not carefully controlled.
-
Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask.
-
Heat the mixture to a high temperature (typically >200 °C) with continuous stirring. A high-boiling point solvent such as paraffin oil can be used.
-
Maintain the temperature for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol.[3]
Mandatory Visualizations
Reaction Pathways
The following diagrams illustrate the desired reaction pathway to a 5-aryl-1,2,4-triazole and a common competing side reaction leading to a 1,3,4-oxadiazole.
Caption: Competing pathways in the synthesis from an acylamidrazone intermediate.
Experimental Workflow
This diagram outlines a logical workflow for troubleshooting common issues during the synthesis of 5-aryl-1,2,4-triazoles.
Caption: A troubleshooting workflow for the synthesis of 5-aryl-1,2,4-triazoles.
References
How to avoid the formation of 1,3,4-oxadiazole impurities in triazole synthesis
Welcome to the Technical Support Center for Triazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing the synthesis of triazole compounds, with a specific focus on preventing the formation of common impurities.
Troubleshooting Guide: 1,3,4-Oxadiazole Impurity Formation
This guide addresses the common issue of 1,3,4-oxadiazole impurity formation during the synthesis of 1,2,4-triazoles, particularly when using acylhydrazide precursors.
Problem: My reaction to synthesize a 1,2,4-triazole is producing a significant amount of a 1,3,4-oxadiazole side product.
| Possible Cause | Suggested Solution |
| High Reaction Temperature | High temperatures, often exceeding 200°C in methods like the Pellizzari reaction, can promote a competitive dehydration pathway leading to the 1,3,4-oxadiazole.[1][2] Action: Lower the reaction temperature incrementally (e.g., in 10-20°C steps) to find the optimal balance between reaction rate and selectivity.[1] Consider using microwave irradiation, which can shorten reaction times and reduce the thermal exposure of the reactants, potentially increasing the yield of the desired triazole.[2] |
| Strictly Anhydrous Conditions | The formation of 1,3,4-oxadiazoles from diacylhydrazine intermediates is a dehydration process.[1] Overly dry conditions can favor this pathway. Action: While water should be controlled, ensure the reaction is not conducted under strictly anhydrous conditions unless the specific protocol demands it. The presence of trace amounts of water can sometimes suppress the oxadiazole formation pathway.[1] |
| Choice of Cyclization Reagent | The use of strong dehydrating agents (e.g., POCl₃, PPA) or oxidizing agents (e.g., I₂, Br₂, KMnO₄) is a common method for synthesizing 1,3,4-oxadiazoles.[3][4] If your triazole synthesis protocol involves such reagents, you are likely promoting the impurity formation. Action: Re-evaluate your synthetic route. For triazole synthesis from acylhydrazides, methods like the Pellizzari (condensation with an amide) or Einhorn-Brunner (condensation with an imide) are more appropriate.[2][5] If starting from a thiosemicarbazide intermediate, avoid desulfurization/cyclization agents known to produce oxadiazoles (e.g., tosyl chloride, EDC).[6][7] |
| Thiosemicarbazide Intermediate Instability | When synthesizing 4-amino- or 4-aryl-1,2,4-triazole-3-thiols from acylhydrazides and a sulfur source (like CS₂ or isothiocyanates), a thiosemicarbazide intermediate is formed. This intermediate can undergo cyclodesulfurization to form a 2-amino-1,3,4-oxadiazole.[8][9] Action: Optimize the conditions for the final cyclization to the triazole. This often involves treatment with a base (e.g., NaOH, KOH) to favor the intramolecular nucleophilic attack of the nitrogen atom to form the triazole ring, rather than the oxygen atom. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism leading to 1,3,4-oxadiazole impurities in triazole synthesis?
A1: The formation of 1,3,4-oxadiazole impurities often occurs when acylhydrazides are used as starting materials. Acylhydrazides can react to form a diacylhydrazine intermediate. This intermediate is at a crucial branch point: it can cyclize in one way to form the desired 1,2,4-triazole or undergo dehydration to form the 1,3,4-oxadiazole ring. High temperatures and anhydrous conditions typically favor the dehydration pathway to the oxadiazole.[1]
Q2: I'm using the Pellizzari reaction. How can I specifically avoid oxadiazole formation?
A2: The Pellizzari reaction, which condenses an amide with an acylhydrazide, is known for requiring high temperatures, which can lead to side products.[2][10][11] To minimize 1,3,4-oxadiazole formation:
-
Lower the temperature: Operate at the lowest temperature that allows for a reasonable reaction rate.[1]
-
Avoid strictly anhydrous conditions: As this is a dehydration pathway, overly dry conditions can favor the oxadiazole.[1]
-
Consider microwave synthesis: This can reduce reaction times and minimize thermal degradation and side reactions.[2]
Q3: My starting material is a thiosemicarbazide. How can this lead to an oxadiazole impurity?
A3: Thiosemicarbazides are common precursors for 1,2,4-triazoles. However, they can also be converted to 2-amino-1,3,4-oxadiazoles through a cyclodesulfurization reaction.[8][9] This is often promoted by reagents like tosyl chloride, pyridine, or coupling agents like EDC and DCC.[6][7] If you are trying to synthesize a triazole from a thiosemicarbazide, ensure your cyclization conditions (typically basic) favor the formation of the triazole ring over the oxadiazole.
Q4: How can I detect and quantify the 1,3,4-oxadiazole impurity in my final product?
A4: A combination of chromatographic and spectroscopic methods can be used:
-
Thin-Layer Chromatography (TLC): As a quick check, the oxadiazole impurity may have a different Rf value from the desired triazole product.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for separating and quantifying the triazole and oxadiazole.[10] Developing a gradient method can effectively resolve the two compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify the impurity by integrating the signals corresponding to each compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is useful for detecting the presence of the impurity, as the triazole and oxadiazole isomers will have the same mass but different retention times.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Diphenyl-1,2,4-triazole (Pellizzari Reaction - Optimized to Minimize Side Products)
This protocol for a symmetrical reaction avoids the formation of isomeric triazole side products and uses controlled heating to minimize oxadiazole formation.[10]
-
Materials: Benzamide, Benzoylhydrazide, high-boiling point solvent (optional, e.g., paraffin oil), Ethanol (for recrystallization).
-
Procedure:
-
Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask.
-
Heat the mixture to a moderate temperature (start around 180-200°C) with stirring.
-
Maintain the temperature, monitoring the reaction progress by TLC. Avoid excessive heating to minimize the formation of the 1,3,4-oxadiazole side product.
-
After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
-
The solid product is then purified by recrystallization from ethanol.
-
Protocol 2: Synthesis of 1,5-Disubstituted 1,2,4-Triazoles (Einhorn-Brunner Reaction)
This reaction typically uses milder conditions than the Pellizzari reaction, reducing the risk of thermally-induced side products like oxadiazoles.[5][12][13]
-
Materials: Diacylamine (Imide) (1.0 eq), Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq), Glacial Acetic Acid.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the imide in glacial acetic acid.
-
Slowly add the substituted hydrazine to the solution.
-
Heat the reaction mixture to reflux (around 110-120°C) for 2-8 hours. Monitor the reaction by TLC.
-
Once complete, cool the mixture and pour it into ice-cold water to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Visual Guides
Caption: Competing pathways in triazole synthesis from an acylhydrazide.
Caption: Decision workflow for troubleshooting oxadiazole impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. A one pot synthesis of [1,3,4]-oxadiazoles mediated by molecular iodine - RSC Advances (RSC Publishing) DOI:10.1039/C2RA00044J [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Pellizzari Reaction [drugfuture.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Optimizing reaction conditions for the synthesis of 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction of starting materials. | - Ensure starting materials are pure and dry. - Increase reaction time and/or temperature. - Use a sealed reaction vessel to prevent the escape of volatile reagents.[1] - Consider using the corresponding acid chloride for acylation to increase reactivity.[1] |
| Incorrect pH for cyclization. | - For the cyclization of the acylthiosemicarbazide intermediate to a 1,2,4-triazole, the reaction medium should be alkaline. An acidic medium may favor the formation of a 1,3,4-thiadiazole byproduct. | |
| Degradation of reactants or products. | - If using elevated temperatures, ensure that the reactants and the product are stable under those conditions. | |
| Formation of Side Products (e.g., 1,3,4-thiadiazole) | Incorrect pH during cyclization. | - Maintain alkaline conditions during the cyclization step to favor the formation of the 1,2,4-triazole ring. |
| Presence of impurities in starting materials. | - Purify starting materials before use. | |
| Difficulty in Product Purification | Product is insoluble in common recrystallization solvents. | - Screen a variety of solvents or solvent mixtures for recrystallization. Ethanol has been used for similar compounds.[2] - If recrystallization is ineffective, consider column chromatography. A common eluent system for similar compounds is a mixture of hexane and ethyl acetate.[2] |
| Product co-precipitates with impurities. | - During recrystallization, allow the solution to cool slowly to promote the formation of pure crystals.[3] - If using column chromatography, optimize the solvent system using thin-layer chromatography (TLC) to achieve better separation.[3] | |
| Reaction Stalls (Incomplete Conversion) | Insufficient base or catalyst. | - Ensure the correct stoichiometry of the base or catalyst is used. |
| Deactivation of catalyst. | - If a catalyst is used, ensure it is not poisoned by impurities in the starting materials or solvent. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is a multi-step synthesis starting from 4-bromoaniline. The general pathway involves the conversion of 4-bromoaniline to a phenyl urea derivative, followed by reaction with hydrazine to form a phenylsemicarbazide. This intermediate is then cyclized with a cyanogen source, such as cyanogen bromide or by reaction with 4-bromobenzonitrile, to yield the final product.[4]
Q2: What reaction conditions are crucial for the final cyclization step?
The final cyclization to form the 1,2,4-triazole ring is typically carried out in a high-boiling point solvent, such as n-butanol, in the presence of a base like potassium carbonate. The reaction is often heated to reflux for several hours.[4]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. A common mobile phase for similar compounds is a mixture of benzene and acetone (e.g., 9:1 v/v).[4]
Q4: What are the key considerations for purifying the final product?
The crude product can often be purified by recrystallization. Ethanol has been reported as a suitable solvent for similar 1,2,4-triazole derivatives.[2] If recrystallization does not yield a pure product, column chromatography using silica gel is a viable alternative.
Q5: What are the expected spectral characteristics of this compound?
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of the analogous 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine.[4]
Step 1: Synthesis of 1-(4-bromophenyl)urea
-
To a solution of 4-bromoaniline in a suitable solvent (e.g., acetic acid), add a solution of sodium cyanate.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated by precipitation and filtration.
Step 2: Synthesis of 1-(4-bromophenyl)semicarbazide
-
Reflux the 1-(4-bromophenyl)urea with hydrazine hydrate in ethanol.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and isolate the product by filtration.
Step 3: Synthesis of this compound
-
To a solution of 1-(4-bromophenyl)semicarbazide in n-butanol, add potassium carbonate and 4-bromobenzonitrile.
-
Heat the mixture to reflux (approximately 120°C) for 8-10 hours.[4]
-
Monitor the reaction by TLC (e.g., benzene/acetone 9:1).
-
After completion, cool the reaction mixture and isolate the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis and purification issues.
References
Troubleshooting low yields in the synthesis of 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine.
Troubleshooting Guide & FAQs
Issue 1: Very low or no product yield after the reaction.
-
Question: I followed the general protocol of reacting 4-bromobenzoic acid with aminoguanidine hydrochloride but obtained a very low yield of the desired product. What could be the primary cause?
-
Answer: A common reason for low yield is the incomplete formation of the crucial N-(4-bromobenzoyl)aminoguanidine intermediate. The initial condensation between the carboxylic acid and aminoguanidine is an acid-catalyzed reversible reaction.[1] Ensure that the reaction conditions, particularly pH and water removal, favor the formation of this intermediate before proceeding to the cyclization step.
-
Question: Could the quality of my starting materials be the issue?
-
Answer: Absolutely. Aminoguanidine salts can degrade over time. It is advisable to use a fresh, dry batch of aminoguanidine hydrochloride or bicarbonate. Similarly, ensure the 4-bromobenzoic acid is pure and dry. Moisture can interfere with the initial condensation step.
Issue 2: The reaction appears to stall at the intermediate stage.
-
Question: My TLC analysis shows a significant amount of what I believe to be the N-(4-bromobenzoyl)aminoguanidine intermediate, but very little of the final cyclized triazole. How can I drive the cyclization to completion?
-
Answer: The cyclization of the acyl aminoguanidine intermediate requires sufficient energy and appropriate conditions. If you are heating in a conventional solvent, ensure you are reaching the necessary temperature (refluxing in water or a higher boiling solvent might be needed) and allowing for adequate reaction time (3-5 hours or more).[2] Microwave-assisted synthesis can also be highly effective in promoting this cyclization, often at elevated temperatures and pressures.[1][3]
-
Question: Does the pH of the cyclization step matter?
-
Answer: Yes, the pH can be critical. The classical synthesis of 3-amino-1,2,4-triazoles often involves the acylation of aminoguanidine followed by cyclization, which can be promoted by either acidic or basic conditions, depending on the specific pathway.[4] For thermal cyclization in a neutral or aqueous medium, the key is often elevated temperature to drive off water and favor the ring-closed product.
Issue 3: Difficulty in product purification and isolation.
-
Question: I have a crude product, but I'm losing a significant amount during recrystallization. What is the best way to purify this compound?
-
Answer: The product's solubility profile is key. If you are losing product in the mother liquor, you may be using too much solvent. Try to use the minimum amount of hot solvent to dissolve the crude product. Ethanol is a commonly used solvent for recrystallizing similar amino triazoles.[5] If single-solvent recrystallization is problematic, consider a two-solvent system (a "good" solvent for dissolving and a "poor" solvent to induce precipitation).
-
Question: My final product seems to be a mixture of isomers, which complicates characterization. Is this expected?
-
Answer: Yes, this is a known phenomenon for this class of compounds. The product, this compound, can exist in tautomeric forms, which can co-exist in solution.[2][6][7] This can lead to multiple sets of signals in NMR spectra and can make purification challenging. It is a characteristic of the molecule itself rather than an impurity.
Data Presentation
The following table summarizes representative yields for the synthesis of 5-substituted 3-amino-1,2,4-triazoles using a microwave-assisted method, which can serve as a benchmark for what to expect under optimized conditions.
| R-Group of Carboxylic Acid | Yield (%) |
| Ethyl | 86 |
| Propyl | 83 |
| Butyl | 85 |
| Iso-butyl | 76 |
| Phenyl | 85 |
| Data adapted from a microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles.[1] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Thermal Cyclization
This protocol is based on the general method of forming 3-amino-5-aryl-1,2,4-triazoles from an aroylaminoguanidine intermediate.[2]
Step 1: Formation of N-(4-bromobenzoyl)aminoguanidine
-
In a round-bottom flask, combine 4-bromobenzoic acid (1 equivalent) and aminoguanidine hydrochloride (1.1 equivalents).
-
Add a suitable high-boiling solvent (e.g., ethylene glycol or DMF) to form a slurry.
-
Add a catalytic amount of a strong acid (e.g., concentrated HCl).
-
Heat the mixture at 120-140°C for 2-4 hours, ideally with a setup to remove water (e.g., a Dean-Stark apparatus).
-
Monitor the reaction by TLC until the 4-bromobenzoic acid is consumed.
-
Allow the reaction mixture to cool. The intermediate may precipitate and can be isolated, or the crude mixture can be taken directly to the next step.
Step 2: Cyclization to this compound
-
Take the crude N-(4-bromobenzoyl)aminoguanidine intermediate from the previous step.
-
If isolated, suspend it in water or a high-boiling alcohol.
-
Heat the mixture to reflux (100°C for water) for 3-5 hours.[2] The cyclization involves the elimination of a water molecule.
-
Monitor the disappearance of the intermediate by TLC.
-
Upon completion, cool the reaction mixture. The product should precipitate out of the aqueous solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yields in the synthesis.
References
Technical Support Center: Purification of 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on improving the purity of crude 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your purification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used methods for the purification of this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the experiment.
Q2: What are the likely impurities in my crude sample?
A2: Impurities can arise from unreacted starting materials, side-products, or decomposition. The specific impurities will depend on the synthetic route used. A table of common potential impurities and their characteristics is provided in the "Data Presentation" section.
Q3: How can I assess the purity of my this compound?
A3: Purity is typically assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). A sharp melting point range is also a good indicator of high purity.
Q4: My purified compound appears as an off-white or yellowish solid. Is this normal?
A4: While the pure compound is expected to be a white to off-white solid, a yellowish tint can indicate the presence of colored impurities. If high purity is required, further purification steps, such as treatment with activated charcoal during recrystallization or performing column chromatography, may be necessary.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
Q5: My compound is "oiling out" instead of crystallizing. What should I do?
A5: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. This is a common issue with many organic compounds, including aromatic amines.[1] To resolve this, you can:
-
Increase the solvent volume: Add a small amount of the hot solvent to the mixture to ensure the compound is fully dissolved at the solvent's boiling point.
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Rapid cooling can promote oil formation.[1]
-
Use a co-solvent system: Dissolve the compound in a "good" solvent at an elevated temperature, and then add a "poor" solvent (an anti-solvent) dropwise until turbidity persists. Reheat to get a clear solution and then cool slowly.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to induce crystallization.
Q6: I have a very low yield after recrystallization. How can I improve it?
A6: A low yield can be due to several factors.[2][3] Consider the following:
-
Minimize the amount of hot solvent: Use only the minimum amount of boiling solvent required to completely dissolve the crude product. Using an excessive amount will result in a significant portion of your product remaining in the mother liquor.
-
Ensure adequate cooling: Allow the solution to cool to room temperature and then chill it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Wash crystals with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[2]
Column Chromatography Issues
Q7: My compound is not moving from the baseline on the silica gel column. What is the problem?
A7: This indicates that the eluent is not polar enough to move the compound. Given the polar nature of the triazole and amine groups, a more polar solvent system is likely required. You can try:
-
Increasing the polarity of the eluent: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate or methanol) in your mobile phase.
-
Adding a basic modifier: For basic compounds like amines, adding a small amount of a base such as triethylamine (e.g., 0.1-1%) or ammonium hydroxide to the eluent can help to reduce tailing and improve elution by neutralizing the acidic sites on the silica gel.
Q8: The separation between my compound and an impurity is very poor. How can I improve the resolution?
A8: Poor separation suggests that the chosen solvent system is not optimal.
-
Optimize the solvent system with TLC: Systematically test different solvent systems and ratios using Thin Layer Chromatography (TLC) to find an eluent that provides the best separation between your product and the impurity.
-
Use a shallower gradient: If you are using gradient elution, a shallower gradient around the elution point of your compound can improve separation.
-
Consider a different stationary phase: If separation on silica gel is consistently poor, using a different stationary phase like alumina or a functionalized silica (e.g., amine-functionalized silica) might provide better results.
Data Presentation
Solubility Data (Predicted)
The following table provides the predicted solubility of this compound in common laboratory solvents. This data is crucial for selecting appropriate recrystallization solvents and column chromatography eluents.
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Suitability for Recrystallization |
| Water | Insoluble | Insoluble | Poor |
| Hexane | Insoluble | Insoluble | Good as an anti-solvent |
| Toluene | Sparingly Soluble | Soluble | Good |
| Dichloromethane | Sparingly Soluble | Soluble | Moderate |
| Ethyl Acetate | Soluble | Very Soluble | Moderate (may need anti-solvent) |
| Ethanol | Soluble | Very Soluble | Good |
| Methanol | Soluble | Very Soluble | Good |
| Acetone | Soluble | Very Soluble | Moderate (may need anti-solvent) |
| Acetonitrile | Soluble | Very Soluble | Good |
Common Potential Impurities
This table lists potential impurities that may be present in the crude product, based on a common synthetic route from 4-bromobenzonitrile and aminoguanidine.
| Impurity Name | Chemical Structure | Reason for Presence | Recommended Removal Method |
| 4-Bromobenzonitrile | Br-C₆H₄-CN | Unreacted starting material | Column Chromatography |
| Aminoguanidine | H₂N-C(=NH)-NH-NH₂ | Unreacted starting material | Acid-base extraction or Column Chromatography |
| 4-Bromobenzoic Acid | Br-C₆H₄-COOH | Hydrolysis of nitrile | Acid-base extraction or Column Chromatography |
| N/A | Various polymeric byproducts | Side reactions | Recrystallization or Column Chromatography |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
Protocol 2: Column Chromatography on Silica Gel
-
Eluent Selection: Based on TLC analysis, prepare an appropriate eluent system. A good starting point is a mixture of hexane and ethyl acetate, with the ratio adjusted to give the target compound an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column, ensuring a uniform and air-free bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for compounds with poor solubility in the eluent, perform a dry loading by adsorbing the compound onto a small amount of silica gel. Carefully add the sample to the top of the packed column.
-
Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common recrystallization problems.
References
Technical Support Center: Characterization of Brominated Triazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with brominated triazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of these molecules.
Section 1: Mass Spectrometry (MS) Analysis
Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of brominated triazoles. However, the unique isotopic signature of bromine can complicate spectral interpretation.
FAQs and Troubleshooting
Question 1: My mass spectrum shows multiple peaks of similar intensity for the molecular ion, separated by 2 m/z units. Is my sample impure?
Answer: Not necessarily. This is a classic isotopic pattern for a bromine-containing compound. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in an almost 1:1 natural abundance.[1][2] This results in a characteristic "doublet" or "M, M+2" pattern for any fragment containing a single bromine atom. If your molecule contains multiple bromine atoms, the pattern becomes more complex.
Troubleshooting Steps:
-
Check the Isotopic Ratio: For a compound with one bromine atom, the M and M+2 peaks should have a relative intensity ratio of approximately 1:1.[3]
-
Analyze Fragmentation: Look for the same isotopic pattern in the fragment ions. If a fragment loses the bromine atom, it will appear as a single peak without the M+2 partner.
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain an accurate mass measurement. This allows you to calculate the elemental formula and confirm the presence and number of bromine atoms with high confidence.[4]
Question 2: How do I predict the isotopic pattern for a compound with multiple bromine atoms?
Answer: The isotopic pattern for molecules with multiple bromine atoms follows a predictable distribution based on the binomial expansion (a+b)ⁿ, where 'a' and 'b' are the relative abundances of the two isotopes (roughly 1 and 1), and 'n' is the number of bromine atoms.
| Number of Bromine Atoms (n) | Expected Isotopic Peaks | Relative Intensity Ratio (Approximate) |
| 1 | M, M+2 | 1:1 |
| 2 | M, M+2, M+4 | 1:2:1 |
| 3 | M, M+2, M+4, M+6 | 1:3:3:1 |
| 4 | M, M+2, M+4, M+6, M+8 | 1:4:6:4:1 |
Question 3: I am observing excessive Br⁻ signals and poor molecular ion intensity using Negative Chemical Ionization (NCI-MS). What can I do?
Answer: NCI-MS can be very sensitive to halogenated compounds, but it can sometimes lead to excessive fragmentation and the generation of a dominant bromide ion (Br⁻) signal at m/z 79 and 81, obscuring the molecular ion.[5]
Troubleshooting Workflow:
Experimental Protocol: Sample Preparation for HRMS (ESI+)
This protocol outlines a general procedure for preparing a brominated triazole compound for analysis by High-Resolution Mass Spectrometry using Electrospray Ionization in positive mode.
Materials:
-
Brominated triazole sample
-
HPLC-grade solvent (e.g., Methanol, Acetonitrile)
-
Volumetric flasks (1 mL, 10 mL)
-
Micropipettes
-
Autosampler vial with insert
-
Volatile acid (e.g., Formic acid, 0.1% solution)
Procedure:
-
Prepare a Stock Solution: Accurately weigh approximately 1 mg of your sample. Dissolve it in 1 mL of HPLC-grade solvent in a volumetric flask to create a 1 mg/mL stock solution. Sonicate briefly if necessary to ensure complete dissolution.
-
Prepare a Working Solution: Pipette 100 µL of the stock solution into a 10 mL volumetric flask. Dilute to the mark with your chosen solvent to create a 10 µg/mL working solution.
-
Acidify the Sample: To promote protonation for positive mode ESI, add a small amount of formic acid to the working solution to a final concentration of 0.1%.
-
Transfer to Vial: Transfer the final solution to an autosampler vial.
-
Instrument Setup:
-
Set the mass spectrometer to ESI positive mode.
-
Define the mass range to include the expected m/z of your compound.
-
Use a resolving power of >70,000 to ensure accurate mass measurement.
-
Infuse the sample directly or inject via an LC system.
-
-
Data Analysis: Use the instrument software to perform elemental composition analysis on the observed molecular ion peak, specifying the inclusion of Br in the formula.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for determining the precise chemical structure and connectivity of atoms in a molecule. For brominated triazoles, key challenges include distinguishing between isomers and correctly assigning proton and carbon signals.
FAQs and Troubleshooting
Question 1: How can I distinguish between 1,4- and 1,5-disubstituted 1,2,3-triazole isomers using NMR?
Answer: Differentiating these regioisomers can be challenging as their ¹H and ¹³C NMR spectra can be very similar. Unambiguous assignment often requires advanced 2D NMR techniques.[6] ¹⁵N NMR spectroscopy, if available, provides a more direct method for distinguishing isomers due to the distinct chemical environments of the nitrogen atoms in the triazole ring.[7]
| Technique | Observation for 1,4-Isomer | Observation for 1,5-Isomer |
| ¹H NMR | The triazole proton (C5-H) is typically more deshielded (further downfield). | The triazole proton (C4-H) is typically more shielded (further upfield). |
| ¹³C NMR | The chemical shifts of the triazole carbons (C4 and C5) are distinct. | The chemical shifts of the triazole carbons (C4 and C5) differ from the 1,4-isomer. |
| HMBC (¹H-¹³C) | Look for a 3-bond correlation from the triazole proton to the carbon of the substituent at the N1 position. | No 3-bond correlation is observed from the triazole proton to the N1-substituent's carbon. |
| NOESY/ROESY | A through-space correlation may be observed between the triazole proton (C5-H) and the protons of the substituent at the N1 position. | A strong through-space correlation is expected between the triazole proton (C4-H) and the protons of the substituent at the N1 position. |
| ¹⁵N NMR | Shows a characteristic set of three nitrogen signals. | Shows a different set of three nitrogen signals due to the altered electronic environment.[7] |
Question 2: The bromine atom on my aromatic ring is causing complex splitting patterns in the ¹H NMR spectrum. How do I interpret this?
Answer: A bromine atom acts as a weakly deactivating, ortho-, para-directing group. Its main effect in ¹H NMR is electronic, influencing the chemical shifts of nearby protons. The splitting patterns you observe are due to proton-proton (H-H) coupling. If the substitution pattern is complex, leading to overlapping multiplets, consider the following:
-
Higher Field Strength: Running the sample on a higher field spectrometer (e.g., 600 MHz vs. 400 MHz) can increase spectral dispersion and resolve overlapping signals.
-
2D COSY: A Correlation Spectroscopy (COSY) experiment will show which protons are coupled to each other, helping to trace the connectivity within a spin system on the ring.
-
Simulation: Use NMR simulation software to predict the spectrum based on your proposed structure and estimated coupling constants. Compare the simulated spectrum to the experimental one to validate your assignment.
Logical Diagram for Isomer Identification
Section 3: Synthesis and Crystallography
The synthesis of brominated triazoles can yield isomeric mixtures, and obtaining high-quality single crystals for X-ray diffraction analysis is often a significant hurdle.[8][9]
FAQs and Troubleshooting
Question 1: My bromination reaction is giving me a mixture of di-brominated isomers that are difficult to separate. What can I do?
Answer: The synthesis of compounds like dibromo-1H-1,2,4-triazole can result in a mixture of isomers (e.g., 3,5-dibromo-1H- and 3,5-dibromo-4H-).[10][11] Separation can be challenging due to their similar polarities.
Strategies for Improvement:
-
Reaction Control: Carefully control reaction conditions (temperature, solvent, brominating agent) to favor the formation of one isomer.
-
Chromatography Optimization:
-
Column: Use a high-resolution silica gel or a different stationary phase (e.g., alumina).
-
Solvent System: Perform a thorough screen of solvent systems with varying polarities. A shallow gradient elution might be necessary.
-
-
Recrystallization: Attempt fractional crystallization from various solvents. This can sometimes selectively crystallize one isomer, leaving the other in the mother liquor.
-
Derivatization: If separation is intractable, consider derivatizing the mixture. The different isomers may react differently or their derivatives may have more distinct physical properties, allowing for easier separation.
Question 2: I am struggling to grow single crystals of my brominated triazole compound for X-ray analysis. Do you have any tips?
Answer: Growing high-quality single crystals is often a process of trial and error. The presence of the bromine atom increases the molecule's density, which can be a factor in crystallization.[12]
Experimental Protocol: Techniques for Crystal Growth
-
Slow Evaporation (Most Common):
-
Dissolve your purified compound in a suitable solvent (one in which it is moderately soluble) to near-saturation.
-
Filter the solution through a syringe filter into a clean vial.
-
Cover the vial with a cap containing a few pinholes or with parafilm pierced by a needle.
-
Leave the vial undisturbed in a vibration-free location. Evaporation should occur over several days to weeks.
-
-
Solvent/Anti-Solvent Vapor Diffusion:
-
Dissolve your compound in a small amount of a good solvent.
-
Place this vial inside a larger, sealed jar that contains a more volatile "anti-solvent" (a solvent in which your compound is insoluble).
-
The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the solubility of your compound and promoting slow crystal growth.
-
-
Cooling:
-
Prepare a saturated solution of your compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).
-
| Parameter | Tip |
| Purity | Start with the highest purity material possible (>98%). Impurities can inhibit crystal growth. |
| Solvent Choice | Test a range of solvents with different polarities (e.g., ethanol, ethyl acetate, dichloromethane, hexane, water). |
| Concentration | Start with a nearly saturated solution. If you get amorphous solid, the solution was too concentrated. If nothing happens, it was too dilute. |
| Environment | Avoid vibrations, temperature fluctuations, and dust. |
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 7. 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Synthesis and Crystal Structures of Dibromo-Triazoles and their Amination | Semantic Scholar [semanticscholar.org]
- 11. Synthesis and Crystal Structures of Dibromo-Triazoles and their Amination | Scientific.Net [scientific.net]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Technical Support Center: Interpreting Complex NMR Spectra of 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts in the 1H NMR spectrum?
A1: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine (NH2) protons, and the triazole NH proton. The aromatic protons on the bromophenyl ring typically appear as a pair of doublets in the downfield region (around δ 7.5-8.0 ppm) due to ortho-coupling. The amine protons (NH2) and the triazole NH proton are often broad and their chemical shifts can be highly dependent on the solvent, concentration, and temperature. In DMSO-d6, the NH2 protons may appear around δ 5.4 ppm, while the triazole NH could be further downfield, possibly above δ 12 ppm.[1]
Q2: Why are the aromatic proton signals not simple doublets?
A2: While a simple AA'BB' system of two doublets is expected for a 1,4-disubstituted benzene ring, minor long-range couplings can sometimes lead to more complex splitting patterns. Additionally, if the sample is not perfectly pure, overlapping signals from impurities can complicate the appearance of these peaks. Ensure proper sample purification and consider using a higher field NMR spectrometer for better resolution.
Q3: The NH proton signal is very broad or not visible. What could be the reason?
A3: Broadening of NH proton signals is common and can be attributed to several factors:
-
Quadrupole Moment of Nitrogen: The 14N nucleus has a quadrupole moment which can lead to rapid relaxation and broadening of attached proton signals.[2][3]
-
Chemical Exchange: Protons on nitrogen atoms can undergo chemical exchange with other labile protons in the sample, such as trace amounts of water. This exchange can be fast on the NMR timescale, leading to signal broadening. To confirm this, you can perform a D2O exchange experiment, where the NH peak should disappear.
-
Solvent Effects: The choice of solvent can significantly impact the appearance of NH signals. In protic solvents, exchange is faster, often leading to broader signals or their complete disappearance. Using a dry, aprotic solvent like DMSO-d6 is recommended.[4]
Q4: What are the expected 13C chemical shifts for the triazole ring carbons?
A4: The carbon atoms of the 1,2,4-triazole ring have characteristic chemical shifts. Based on data from similar structures, the C3 and C5 carbons are expected to resonate in the range of δ 150-160 ppm.[5] The specific chemical shifts will be influenced by the substituents on the ring.
Q5: I am observing unexpected peaks in my spectrum. What is the likely cause?
A5: Unexpected peaks can arise from several sources:
-
Solvent Impurities: Residual non-deuterated solvent or impurities within the deuterated solvent can give rise to signals.
-
Water: A peak around δ 3.33 ppm in DMSO-d6 or δ 1.56 ppm in CDCl3 is often due to residual water.
-
Sample Impurities: Starting materials, byproducts, or residual purification solvents (e.g., ethyl acetate, hexane) can all contribute to extra peaks.
-
Grease: Grease from glassware joints can appear as broad signals in the aliphatic region.
Careful sample preparation and purification are crucial to minimize these extraneous signals.
Data Presentation
Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound in DMSO-d6
| Assignment | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) | Notes |
| Aromatic CH (ortho to Br) | ~ 7.7 | ~ 128 | Expected as a doublet |
| Aromatic CH (meta to Br) | ~ 7.9 | ~ 132 | Expected as a doublet |
| C-Br | - | ~ 123 | |
| C-Triazole | - | ~ 130 | |
| Triazole C3 | - | ~ 156 | |
| Triazole C5 | - | ~ 158 | |
| NH2 | Broad, ~ 5.4 | - | Chemical shift is variable |
| Triazole NH | Broad, > 12 | - | Chemical shift is variable |
Note: These are predicted values based on analogous compounds and may vary slightly in an experimental spectrum.[5]
Experimental Protocols
Detailed Methodology for NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.[6][7][8]
-
Sample Purity: Ensure the sample of this compound is of high purity. Residual solvents or reaction byproducts will complicate the spectrum.
-
Sample Quantity: For a standard 1H NMR spectrum, weigh out approximately 5-10 mg of the compound. For a 13C NMR spectrum, a more concentrated sample of 20-50 mg is recommended.[7]
-
Solvent Selection: Use a high-quality deuterated solvent. DMSO-d6 is a good choice for this compound due to its ability to dissolve polar compounds and slow down the exchange of labile protons. Ensure the solvent is dry.
-
Dissolution: Place the weighed sample in a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[6] Gently warm and vortex the vial to ensure complete dissolution.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube. Solid particles can degrade the magnetic field homogeneity, leading to broad lines.
-
Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be used. However, most modern NMR spectrometers can reference the spectrum to the residual solvent peak.
-
Labeling: Clearly label the NMR tube with the sample identification.
Mandatory Visualization
Below is a troubleshooting workflow to address common issues encountered during the interpretation of NMR spectra.
Caption: Troubleshooting workflow for common NMR spectral issues.
References
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. Nitrogen NMR [chem.ch.huji.ac.il]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. organomation.com [organomation.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
Stability issues of the C-Br bond in 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine under reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of the C-Br bond in 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine during common synthetic transformations. This resource is intended for researchers, scientists, and drug development professionals.
FAQs: Understanding C-Br Bond Stability
Q1: How stable is the C-Br bond in this compound under typical cross-coupling conditions?
A1: The C(sp²)-Br bond in this compound is generally robust enough for use in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Buchwald-Hartwig, and Sonogashira couplings. The presence of the electron-rich triazole ring can influence the reactivity of the aryl bromide. However, the stability is highly dependent on the specific reaction conditions employed, including the choice of catalyst, ligand, base, solvent, and temperature.
Q2: What are the primary factors that can lead to the cleavage of the C-Br bond?
A2: Several factors can contribute to the undesired cleavage of the C-Br bond, leading to side products:
-
High Temperatures: Elevated temperatures can promote side reactions, including hydrodehalogenation (replacement of bromine with hydrogen).
-
Strong Bases: While necessary for many coupling reactions, strong bases can sometimes facilitate C-Br bond cleavage, particularly at higher temperatures.
-
Choice of Palladium Catalyst and Ligand: The nature of the palladium catalyst and its coordinating ligand plays a crucial role. Highly reactive catalyst systems, while promoting the desired coupling, can also be less selective and may lead to side reactions if not properly controlled.
-
Presence of Reducing Agents: Impurities or in situ generated species that can act as reducing agents can lead to hydrodehalogenation.
-
Photochemical Instability: Although less common under typical laboratory light, prolonged exposure to high-energy light sources could potentially induce C-Br bond cleavage.
Q3: What is hydrodehalogenation and how can it be minimized?
A3: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the aryl halide is reduced to the corresponding arene (the bromine atom is replaced by a hydrogen atom). This side reaction consumes the starting material and reduces the yield of the desired product.
To minimize hydrodehalogenation:
-
Optimize Reaction Temperature: Use the lowest temperature that allows for a reasonable reaction rate.
-
Select an Appropriate Base: Weaker bases are often preferred to minimize this side reaction. The choice of base can have a significant impact on the reaction's outcome.
-
Choose the Right Ligand: Bulky, electron-rich phosphine ligands can often stabilize the palladium catalyst and favor the desired cross-coupling pathway over hydrodehalogenation.
-
Ensure High Purity of Reagents: Avoid impurities that could act as reducing agents.
-
Degas Solvents Thoroughly: Removing dissolved oxygen is crucial as it can affect the catalyst's stability and performance.
Troubleshooting Guides for Common Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Issue: Low yield of the desired biaryl product and/or significant formation of the de-brominated starting material, 5-phenyl-4H-1,2,4-triazol-3-amine.
Troubleshooting Steps:
| Parameter | Potential Cause of Instability | Recommended Action |
| Base | Strong bases like NaOH or KOH at elevated temperatures can promote hydrodehalogenation. | Switch to a milder base such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can be critical for success.[1] |
| Temperature | High reaction temperatures (e.g., >100 °C) can increase the rate of hydrodehalogenation. | Attempt the reaction at a lower temperature (e.g., 80 °C). Some modern catalyst systems are effective even at room temperature. |
| Catalyst/Ligand | The palladium catalyst may be too active or not selective enough. | Use a catalyst system known for its high selectivity and stability, such as one with a bulky biarylphosphine ligand (e.g., SPhos, XPhos). |
| Solvent | The solvent can influence the solubility of the base and the stability of the catalytic species. | Screen different solvent systems, such as dioxane/water, toluene/water, or THF/water mixtures. |
Illustrative Data: Effect of Base on Suzuki Coupling Yield
| Base | Typical Yield of Biaryl Product | Observed Hydrodehalogenation |
| K₃PO₄ | High | Low |
| K₂CO₃ | Moderate to High | Moderate |
| Cs₂CO₃ | High | Low to Moderate |
| NaOH | Variable (can be high) | Can be significant, especially at high temperatures |
| Et₃N | Generally Lower | Variable |
| Note: This data is illustrative and based on general trends for aryl bromides. Actual yields will be substrate-dependent. |
Heck Reaction
Issue: Low yield of the desired substituted alkene and formation of byproducts resulting from C-Br bond cleavage.
Troubleshooting Steps:
| Parameter | Potential Cause of Instability | Recommended Action |
| Temperature | High temperatures, often required for Heck reactions, can lead to thermal degradation of the starting material or catalyst. | Optimize the temperature; start at a lower temperature (e.g., 80-100 °C) and gradually increase if the reaction is sluggish.[2] |
| Base | Inorganic bases are generally preferred; organic bases can sometimes lead to side reactions. | Use an inorganic base like Na₂CO₃, K₂CO₃, or AcONa. |
| Ligand | Ligandless conditions or simple phosphine ligands may not be optimal. | Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to improve catalyst stability and selectivity. |
| Solvent | High-boiling polar aprotic solvents are common but can contribute to side reactions at high temperatures. | Consider using a different solvent or a solvent mixture to find the optimal balance between reactivity and stability. |
Buchwald-Hartwig Amination
Issue: Incomplete conversion or formation of the de-brominated starting material instead of the desired N-arylated product.
Troubleshooting Steps:
| Parameter | Potential Cause of Instability | Recommended Action |
| Base | Strong alkoxide bases (e.g., NaOt-Bu) can be aggressive and may promote side reactions if not used carefully. | While NaOt-Bu is often effective, consider screening other bases like K₃PO₄ or Cs₂CO₃, especially if the substrate is sensitive.[3] |
| Catalyst/Ligand | The choice of ligand is critical for successful Buchwald-Hartwig amination and depends on the nature of the amine. | For primary amines, ligands like XPhos or RuPhos are often effective. For secondary amines, ligands such as BrettPhos may be more suitable. |
| Temperature | As with other cross-coupling reactions, high temperatures can be detrimental. | Optimize the reaction temperature. Many modern Buchwald-Hartwig protocols work well at temperatures between 80-110 °C. |
Sonogashira Coupling
Issue: Low yield of the desired alkyne-substituted product, with potential for hydrodehalogenation or Glaser coupling (homocoupling of the alkyne).
Troubleshooting Steps:
| Parameter | Potential Cause of Instability | Recommended Action |
| Copper Co-catalyst | The presence of a copper(I) co-catalyst can sometimes lead to the formation of homocoupled alkyne byproducts (Glaser coupling). | Consider using a copper-free Sonogashira protocol. These often employ specific ligands to facilitate the reaction. |
| Base | An amine base (e.g., Et₃N, i-Pr₂NH) is typically used. The choice and amount can influence the reaction outcome. | Screen different amine bases and their concentrations. Ensure the base is of high purity. |
| Solvent | The solvent needs to solubilize all components of the reaction. | Common solvents include THF, DMF, and toluene. The choice may need to be optimized for the specific substrates. |
| Atmosphere | Oxygen can lead to oxidative homocoupling of the alkyne. | Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen). |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (0.08 mmol, 8 mol%)
-
K₃PO₄ (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add Pd₂(dba)₃ and SPhos under the inert atmosphere.
-
Add the degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Heck Reaction
Materials:
-
This compound (1.0 mmol)
-
Alkene (e.g., n-butyl acrylate) (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
P(o-tolyl)₃ (0.04 mmol, 4 mol%)
-
Na₂CO₃ (1.5 mmol)
-
Anhydrous DMF (5 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, Na₂CO₃, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous DMF and the alkene.
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
NaOt-Bu (1.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOt-Bu, Pd₂(dba)₃, and XPhos to a dry Schlenk tube.
-
Add this compound.
-
Add the toluene, followed by the amine.
-
Seal the tube and heat the reaction to 100 °C.
-
Monitor the reaction by LC-MS.
-
Once complete, cool to room temperature, and quench carefully with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
General Protocol for Sonogashira Coupling
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Triethylamine (3 mL)
-
Anhydrous THF (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or heat to 50-60 °C if necessary.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura coupling, showing the main pathway and the competing hydrodehalogenation side reaction.
References
Technical Support Center: Enhancing the Biological Efficacy of 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine and its Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine and its derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and biological evaluation of this compound derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 1,2,4-Triazole | Incomplete reaction due to insufficient temperature or time.[1] Decomposition of starting materials or product at high temperatures. Purity of starting materials (e.g., hydrazides can be hygroscopic).[1] | Gradually increase reaction temperature and monitor progress by TLC.[1] Consider using microwave irradiation to shorten reaction times and potentially improve yields. Ensure starting materials are pure and dry.[1] |
| Formation of 1,3,4-Oxadiazole Side Product | This is a common side reaction, especially when using hydrazides, arising from a competing cyclization pathway.[1] | Ensure strictly anhydrous reaction conditions.[1] Lower the reaction temperature to favor the formation of the triazole.[1] The choice of acylating agent can influence the reaction pathway. |
| Formation of Isomeric Mixtures (e.g., N-1 vs. N-4 alkylation) | In unsubstituted 1,2,4-triazoles, alkylation can occur at both N-1 and N-4 positions, leading to a mixture of products. The regioselectivity is influenced by the electrophile, base, and solvent. | The choice of catalyst can control regioselectivity. For certain cycloadditions, Ag(I) catalysts can be effective. Carefully select the base and solvent system to favor the desired isomer. |
| Complex Reaction Mixture with Unidentified Byproducts | Decomposition of sensitive functional groups on starting materials or products. Side reactions involving the solvent or impurities. | Protect sensitive functional groups on the starting materials before the reaction. Use a high-purity, inert solvent and ensure all reagents are pure. |
| Inconsistent Biological Activity Results | Poor solubility of the compound in the assay medium. Degradation of the compound under assay conditions. Inaccurate concentration determination. | Use a suitable co-solvent (e.g., DMSO) and ensure the final concentration in the assay does not exceed its solubility limit. Assess the stability of the compound in the assay buffer and at the incubation temperature. Accurately determine the concentration of the stock solution, for example, by using a calibrated analytical method. |
| High Background Signal in Cellular Assays | Intrinsic fluorescence or color of the test compound. Cytotoxicity of the compound at the tested concentration. | Run a parallel assay with the compound in the absence of cells or the detection reagent to measure background signal. Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the non-toxic concentration range of the compound. |
Frequently Asked Questions (FAQs)
Synthesis and Characterization
-
Q1: What are the most common synthetic routes for this compound derivatives? A common route involves the reaction of substituted phenyl semicarbazide with 3-bromobenzonitrile in a suitable solvent like n-butanol with a base such as potassium carbonate.[2][3] Another approach is the cyclization of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides.[4]
-
Q2: How can I improve the yield of my 1,2,4-triazole synthesis? Optimizing reaction parameters such as temperature, reaction time, and the choice of solvent and catalyst is crucial.[1] Ensuring the purity of your starting materials is also critical.[1] For reactions that are sluggish or require high temperatures, microwave-assisted synthesis can often improve yields and reduce reaction times.
-
Q3: What are the key characterization techniques for these compounds? Standard characterization involves spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm the chemical structure.[5][6] Infrared (IR) spectroscopy can be used to identify key functional groups. Melting point determination is also a common practice to assess purity.[5]
Biological Evaluation
-
Q4: What range of biological activities has been reported for 1,2,4-triazole derivatives? 1,2,4-triazole derivatives exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, analgesic, antiviral, and anticonvulsant properties.[2][3]
-
Q5: Are there any known mechanisms of action for the anticancer effects of these compounds? One of the proposed mechanisms for the anticancer activity of some 1,2,4-triazole analogs is the inhibition of tubulin polymerization.[3] These compounds can bind to the colchicine binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
Quantitative Data Summary
Table 1: Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs [2][3]
| Compound ID | Substitution on N-aryl | Most Sensitive Cancer Cell Line | Percent Growth Inhibition (PGI) |
| 4a | 4-Fluorophenyl | UO-31 (Renal Cancer) | 26.68 |
| 4b | 4-Chlorophenyl | UO-31 (Renal Cancer) | 31.14 |
| 4c | 4-Bromophenyl | UO-31 (Renal Cancer) | 26.47 |
| 4d | 4-Methylphenyl | MCF-7 (Breast Cancer) | Not Specified |
| 4e | 4-Methoxyphenyl | SNB-75 (CNS Cancer) | 41.25 |
| 4f | 3-Fluorophenyl | UO-31 (Renal Cancer) | 37.17 |
| 4g | 3-Chlorophenyl | SNB-75 (CNS Cancer) | 30.09 |
| 4h | 3-Bromophenyl | SNB-75 (CNS Cancer) | 38.94 |
| 4j | 2-Fluorophenyl | UO-31 (Renal Cancer) | 33.43 |
Data from a single concentration screening at 10-5 M.
Experimental Protocols
Protocol 1: Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (General Procedure) [2][3]
-
Step 1: Synthesis of Substituted Phenyl Semicarbazide: Reflux substituted phenyl urea with hydrazine hydrate in ethanol.
-
Step 2: Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine: Treat the substituted phenyl semicarbazide from Step 1 with 3-bromobenzonitrile in n-butanol in the presence of potassium carbonate.
-
Monitoring the Reaction: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a benzene/acetone (9:1) eluent.
-
Purification: After completion of the reaction, the product can be purified by recrystallization from a suitable solvent.
Protocol 2: In Vitro Antibacterial Activity Assay (Microdilution Broth Method) [5]
-
Preparation of Bacterial Suspension: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) in a suitable broth medium.
-
Preparation of Compound Dilutions: Prepare a series of dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the bacterial suspension to each well containing the compound dilutions.
-
Incubation: Incubate the microtiter plate at 37°C for 24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that prevents visible growth of the bacteria.
Protocol 3: In Vitro Anticancer Activity Assay (NCI US Protocol) [3]
-
Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions.
-
Compound Treatment: Treat the cells with the test compound at a single concentration (e.g., 10-5 M) for a specified period (e.g., 48 hours).
-
Cell Viability Assay: After treatment, assess cell viability using a suitable assay, such as the sulforhodamine B (SRB) assay.
-
Data Analysis: Calculate the percent growth inhibition (PGI) based on the difference in cell growth between treated and untreated cells.
Visualizations
Caption: Experimental workflow from synthesis to biological evaluation.
Caption: Proposed mechanism of anticancer action via tubulin inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. rroij.com [rroij.com]
- 6. rroij.com [rroij.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine
This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine. The content is intended for researchers, scientists, and professionals in the field of drug development, offering objective comparisons of potential analytical techniques and the supporting data required for method validation. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
Introduction to Analytical Approaches
High-Performance Liquid Chromatography (HPLC-UV): This is a widely used technique for the separation and quantification of compounds in various matrices. It is known for its robustness, cost-effectiveness, and good performance. For compounds with a chromophore, like this compound, UV detection provides adequate sensitivity for many applications.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity compared to HPLC-UV. It is particularly advantageous for analyzing samples in complex biological matrices where high specificity is required to differentiate the analyte from endogenous components.[5][6][7]
Comparative Performance of Analytical Methods
The selection of an analytical method depends on the specific requirements of the analysis, such as the nature of the sample, the required sensitivity, and the available instrumentation. The following table summarizes the expected performance characteristics of HPLC-UV and LC-MS/MS for the quantification of this compound, based on data from analogous compounds.
Table 1: Comparison of Expected Performance Characteristics for HPLC-UV and LC-MS/MS
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
| Limit of Detection (LOD) | ~0.1 - 0.5 µg/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 - 2 µg/mL | ~0.15 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 85 - 115% |
| Precision (%RSD) | < 2% | < 15% |
| Specificity | Moderate | High |
| Matrix Effect | Potential for interference | Can be minimized with appropriate sample preparation and internal standards |
Experimental Protocols
The following sections detail the experimental methodologies for developing and validating an analytical method for this compound quantification.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a reverse-phase HPLC method, which is a common approach for compounds of this polarity.
1. Instrumentation and Chromatographic Conditions:
-
System: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v) with 0.1% formic acid.[8] The exact ratio should be optimized for ideal peak shape and retention time.
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: To be determined by UV spectral scan of the analyte (likely in the range of 210-300 nm).[9][10]
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
3. Validation Parameters:
-
Linearity: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.
-
Accuracy: Analyze samples with known concentrations (spiked samples) at three different levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts or equipment.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Specificity: Analyze a blank (mobile phase), a placebo (if in a formulation), and a standard solution to ensure no interfering peaks at the retention time of the analyte.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol is suitable for high-sensitivity analysis, especially in biological matrices.
1. Instrumentation and Conditions:
-
System: LC-MS/MS system with an electrospray ionization (ESI) source.[6]
-
Column: A suitable reverse-phase column (e.g., C18, 2.1 mm x 50 mm, 1.8 µm).[5]
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[7]
-
Mass Spectrometry: Operate in positive ESI mode. Optimize the precursor and product ion transitions for this compound and an appropriate internal standard (IS) using multiple reaction monitoring (MRM).
2. Standard and Sample Preparation:
-
Standard and Working Solutions: Prepare as described for the HPLC-UV method, but at lower concentrations suitable for LC-MS/MS (e.g., in the ng/mL range).
-
Sample Preparation (for plasma):
3. Validation Parameters:
-
Follow the same validation principles as for HPLC-UV (Linearity, Accuracy, Precision, LOD, LOQ, Specificity).
-
Matrix Effect: Evaluate the influence of the sample matrix on the ionization of the analyte by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.
-
Recovery: Determine the extraction efficiency by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
Visualizations
Experimental Workflow for Analytical Method Validation
The following diagram illustrates the logical flow of the validation process for an analytical method as per ICH guidelines.
Caption: Workflow for analytical method validation.
Signaling Pathway (Hypothetical)
As the provided topic is on analytical method validation, a signaling pathway is not directly applicable. The diagram above illustrates the logical workflow pertinent to the core topic.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. database.ich.org [database.ich.org]
- 5. benchchem.com [benchchem.com]
- 6. sciex.com [sciex.com]
- 7. LC-MS/MS Assay for Simultaneous Quantification of Dual-Targeting 1,5-Diaryl-1,2,4-Triazole Sulfonamides (WA11-13) in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jchr.org [jchr.org]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
Unambiguous Structure Elucidation: A Comparative Guide to 2D NMR and X-ray Crystallography for 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine
In the landscape of drug discovery and materials science, the precise structural confirmation of novel synthesized compounds is paramount. For heterocyclic molecules such as 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine, a combination of advanced analytical techniques is often employed to ensure an unambiguous assignment of its chemical structure. This guide provides a comparative overview of two powerful methods: two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy and single-crystal X-ray crystallography, offering researchers a comprehensive look at their respective data, protocols, and workflows.
Structural Confirmation via 2D NMR Spectroscopy
Two-dimensional NMR techniques are indispensable for elucidating the connectivity of atoms within a molecule in solution. By correlating nuclear spins through chemical bonds, experiments such as COSY, HSQC, and HMBC provide a detailed structural map. While experimental data for the title compound is not publicly available, a plausible dataset has been predicted based on known chemical shift values of analogous structures to illustrate the methodology.
Predicted 2D NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected key 2D NMR correlations for this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Label | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Triazole Ring | ||
| C3-NH₂ | ~5.5 (br s, 2H) | - |
| 4H-NH | ~12.5 (br s, 1H) | - |
| C3 | - | ~157.0 |
| C5 | - | ~155.0 |
| Bromophenyl Ring | ||
| H2'/H6' | ~7.8 (d, 2H) | - |
| H3'/H5' | ~7.6 (d, 2H) | - |
| C1' | - | ~130.0 |
| C2'/C6' | - | ~129.5 |
| C3'/C5' | - | ~132.0 |
| C4' | - | ~124.0 |
Note: Chemical shifts are highly dependent on the solvent and concentration. These are estimated values for DMSO-d₆.
Table 2: Predicted Key 2D NMR Correlations
| Experiment | Correlating Protons | Correlating Proton and Carbon | Description |
| COSY | H2'/H6' ↔ H3'/H5' | - | Shows ³J-coupling between adjacent aromatic protons on the bromophenyl ring. |
| HSQC | - | H2'/H6' ↔ C2'/C6' | Direct one-bond correlation between protons and their attached carbons. |
| - | H3'/H5' ↔ C3'/C5' | Direct one-bond correlation between protons and their attached carbons. | |
| HMBC | - | H2'/H6' ↔ C1', C3'/C5', C4' | Long-range (2-3 bond) correlations confirming the connectivity within the bromophenyl ring. |
| - | H2'/H6' ↔ C5 | Key correlation from the bromophenyl protons to the triazole ring, confirming the point of attachment. | |
| - | 4H-NH ↔ C3, C5 | Correlations from the triazole NH proton to the triazole carbons. | |
| - | C3-NH₂ ↔ C3 | Correlation from the amine protons to the carbon they are attached to. |
Alternative Method: Single-Crystal X-ray Crystallography
For an unequivocal determination of molecular structure in the solid state, single-crystal X-ray crystallography is the gold standard.[1] This technique provides precise atomic coordinates, bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule.[1][2]
Table 3: Comparison of 2D NMR and X-ray Crystallography
| Feature | 2D NMR Spectroscopy | Single-Crystal X-ray Crystallography |
| Sample Phase | Solution | Solid (single crystal) |
| Information Obtained | Atomic connectivity, through-bond correlations | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing |
| Key Advantage | Provides structural information in a biologically relevant state (solution) | Provides an unambiguous, high-resolution solid-state structure |
| Main Limitation | Indirectly determines structure through correlations; can be ambiguous for complex molecules | Requires a high-quality single crystal, which can be difficult to grow |
| Time Requirement | A few hours per experiment | Days to weeks (including crystal growth and data analysis) |
Experimental Protocols
2D NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer equipped with a probe for indirect detection.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to determine the chemical shift range and appropriate spectral width for 2D experiments.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings.[3] A standard gradient-selected COSY (gCOSY) pulse sequence is used. Key parameters include a spectral width covering all proton signals, 256-512 increments in the indirect dimension, and 8-16 scans per increment.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and carbons.[4] A standard gradient-selected HSQC pulse sequence with sensitivity enhancement is used. The ¹³C spectral width should cover all expected carbon signals. The number of increments is typically 256-512, with 16-64 scans per increment.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range (2-3 bond) correlations between protons and carbons.[3] A standard gradient-selected HMBC pulse sequence is used. The long-range coupling constant is typically set to 8 Hz to observe both ²J and ³J correlations. The number of scans per increment is usually higher than for HSQC (e.g., 64-128) to detect weaker correlations.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) with Fourier transformation, phase correction, and baseline correction.
Single-Crystal X-ray Crystallography
-
Crystal Growth: High-quality single crystals are essential.[5] A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate/hexane).[6][7] The process should be undisturbed and may take several days to weeks.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[8]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[9] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is collected by a detector as the crystal is rotated.[1]
-
Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain the initial atomic positions. The structural model is refined against the experimental data to yield precise atomic coordinates, bond lengths, and bond angles.[8]
Workflow and Logic
The following diagram illustrates the logical workflow for the structural confirmation of this compound, comparing the 2D NMR and X-ray crystallography pathways.
Caption: Workflow for structural elucidation.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. pulstec.net [pulstec.net]
- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. How To [chem.rochester.edu]
- 8. fiveable.me [fiveable.me]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
Comparative study of the anticancer activity of 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine with known drugs
A detailed analysis of the in-vitro anticancer potential of 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine and its analogs in comparison to established anticancer drugs, doxorubicin and cisplatin. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the compound's performance, supported by experimental data and methodologies.
Introduction
The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. The 1,2,4-triazole scaffold has emerged as a promising pharmacophore due to its diverse biological activities, including anticancer properties.[1] This guide focuses on the anticancer potential of this compound and its closely related analogs, presenting a comparative study against the well-established chemotherapeutic drugs, doxorubicin and cisplatin.
While direct comparative studies on this compound are limited, extensive research on its structural isomer, 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine, provides significant insights into its potential anticancer activity.[2][3] This analog has demonstrated notable growth inhibition against a panel of human cancer cell lines, suggesting a promising avenue for further investigation. The proposed mechanism of action for this class of compounds involves the inhibition of tubulin polymerization, a critical process in cell division.[2][4]
Data Presentation: In-Vitro Anticancer Activity
The following tables summarize the anticancer activity of a close analog of the target compound, 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine, against various human cancer cell lines, and compares it with the reported IC50 values of doxorubicin and cisplatin. It is important to note that the data for the triazole analog is presented as percent growth inhibition at a single concentration, while the data for doxorubicin and cisplatin are IC50 values, which can vary between studies due to different experimental conditions.[5][6][7][8][9][10][11][12][13][14]
Table 1: Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs against Various Cancer Cell Lines [2][3]
| Cancer Type | Cell Line | Compound | Percent Growth Inhibition (%) at 10µM |
| Leukemia | CCRF-CEM | Analog 1 | 26.92 |
| K-562 | Analog 2 | 20.15 | |
| MOLT-4 | Analog 3 | 18.78 | |
| Non-Small Cell Lung Cancer | EKVX | Analog 4 | 24.57 |
| HOP-92 | Analog 5 | 15.66 | |
| Colon Cancer | HCT-116 | Analog 6 | 19.87 |
| HT29 | Analog 7 | 12.45 | |
| CNS Cancer | SNB-75 | Analog 8 | 41.25 |
| Melanoma | MALME-3M | Analog 9 | 17.32 |
| Ovarian Cancer | OVCAR-3 | Analog 10 | 23.12 |
| Renal Cancer | UO-31 | Analog 11 | 37.17 |
| Prostate Cancer | PC-3 | Analog 12 | 14.55 |
| Breast Cancer | MCF7 | Analog 13 | 28.99 |
| MDA-MB-231 | Analog 14 | 21.34 |
Note: The specific analog number corresponds to different N-aryl substitutions on the 3-amino group of the 5-(3-bromophenyl)-4H-1,2,4-triazole core.
Table 2: Comparative IC50 Values of Doxorubicin and Cisplatin against Various Cancer Cell Lines
| Cell Line | Doxorubicin IC50 (µM) | Cisplatin IC50 (µM) |
| MCF7 (Breast) | 0.1 - 2.5[7][11] | 7.49 - 10.91[13] |
| A549 (Lung) | > 20[6][7] | 9.79[13] |
| HepG2 (Liver) | 12.2[6][7] | Varies significantly[5] |
| HeLa (Cervical) | 2.9[6][7] | Varies significantly[5] |
| HCT-116 (Colon) | Not readily available | Varies significantly |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound or vehicle control for 48-72 hours.
-
MTT Incubation: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by flow cytometry.
-
Cell Treatment: Cells are treated with the test compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Early apoptotic cells will be Annexin V-FITC positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Western Blotting
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the comparative study.
Proposed Signaling Pathway for Apoptosis Induction
Caption: Proposed mechanism of apoptosis induction.
References
- 1. isres.org [isres.org]
- 2. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)- N-aryl-4 H-1,2,4-triazol-3-amine Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Benchmarking the Antimicrobial Spectrum of 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine: A Comparative Guide
This guide provides a comparative analysis of the antimicrobial potential of 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine, a novel heterocyclic compound belonging to the 1,2,4-triazole class. The 1,2,4-triazole scaffold is a prominent feature in a variety of therapeutic agents, exhibiting a broad range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1] This document is intended for researchers, scientists, and drug development professionals, offering a summary of its expected antimicrobial spectrum against common pathogens, benchmarked against established antibiotics and antifungals. While specific experimental data for this exact molecule is emerging, this guide synthesizes available data from closely related 1,2,4-triazole derivatives to provide a predictive comparison.
The core structure of 1,2,4-triazoles is recognized for its therapeutic potential, forming the basis of several commercial drugs.[1] Derivatives of this scaffold have demonstrated significant in vitro activity against a wide array of both Gram-positive and Gram-negative bacteria, as well as various fungal species.[2][3][4] The antimicrobial efficacy of these compounds is often influenced by the nature and position of substituent groups on the triazole ring.
Comparative Antimicrobial Activity
The following table summarizes the expected minimum inhibitory concentration (MIC) values for this compound against a panel of clinically relevant microorganisms. These values are extrapolated from studies on structurally similar bromophenyl-substituted 1,2,4-triazole derivatives and are presented alongside the MICs of standard antimicrobial agents for comparative purposes. It is important to note that variations in the substitution patterns on the triazole ring can significantly impact the antimicrobial potency.[4]
| Microorganism | Type | This compound (Predicted MIC in µg/mL) | Ciprofloxacin (MIC in µg/mL) | Fluconazole (MIC in µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 8 - 64 | 0.25 - 2 | - |
| Bacillus subtilis | Gram-positive Bacteria | 4 - 32 | 0.125 - 1 | - |
| Escherichia coli | Gram-negative Bacteria | 16 - 128 | 0.015 - 1 | - |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 32 - 256 | 0.25 - 8 | - |
| Candida albicans | Fungus | 2 - 64 | - | 0.25 - 4 |
| Aspergillus niger | Fungus | 16 - 128 | - | 8 - 64 |
Note: The predicted MIC values for this compound are based on published data for analogous 1,2,4-triazole derivatives and should be confirmed by direct experimental evaluation.[5]
Experimental Protocols
The determination of the antimicrobial spectrum of this compound would be conducted using standardized microdilution and agar diffusion methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).
1. Minimum Inhibitory Concentration (MIC) Assay:
The MIC is determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial strains are cultured on Mueller-Hinton agar (MHA) and fungal strains on Sabouraud Dextrose Agar (SDA). Colonies are suspended in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Test Compound: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi in a 96-well microtiter plate.
-
Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
2. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:
Following the MIC determination, the MBC or MFC is determined to assess the cidal activity of the compound.
-
Subculturing: Aliquots from the wells showing no visible growth in the MIC assay are subcultured onto fresh MHA or SDA plates.
-
Incubation: The plates are incubated under the same conditions as the initial MIC assay.
-
Determination of MBC/MFC: The MBC or MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
A visual representation of the experimental workflow for determining the antimicrobial spectrum is provided below.
Signaling Pathways and Mechanisms of Action
While the precise mechanism of action for this compound is yet to be fully elucidated, related triazole compounds are known to exert their antimicrobial effects through various mechanisms. In fungi, azole antifungals typically inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately cell death. In bacteria, potential targets could include enzymes involved in cell wall synthesis, protein synthesis, or DNA replication. Further studies are required to identify the specific molecular targets of this novel compound.
The diagram below illustrates a generalized signaling pathway for azole antifungal agents, which may be relevant to the fungal activity of the title compound.
References
- 1. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. 1,2,4-Triazoles as Important Antibacterial Agents [mdpi.com]
- 5. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Methodologies of 5-Aryl-4H-1,2,4-triazol-3-amines
For researchers and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is paramount. The 5-aryl-4H-1,2,4-triazol-3-amine moiety is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. This guide provides a comparative analysis of three distinct synthetic methodologies for this important scaffold, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflows.
Comparative Performance of Synthetic Methodologies
The selection of a synthetic route often involves a trade-off between factors such as yield, reaction time, number of steps, and the availability of starting materials. The following table summarizes the key quantitative data for three prominent methods.
| Parameter | Method 1: Microwave-Assisted Direct Condensation | Method 2: Multi-step Synthesis from Anilines and Nitriles | Method 3: Thiophile-Promoted Synthesis from Diarylthioureas |
| Target Compound | 3-Amino-5-phenyl-4H-1,2,4-triazole | 5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine | (4-Phenyl-4H-1,2,4-triazol-3-yl)-phenyl-amine |
| Starting Materials | Benzoic acid, Aminoguanidine bicarbonate | 4-Fluoroaniline, Urea, Hydrazine hydrate, 3-Bromobenzonitrile | 1,3-Diphenylthiourea, Formic hydrazide |
| Number of Steps | 1 | 3 | 1 (one-pot, multi-component) |
| Reaction Time | 3 hours[1] | Step 1: 2-3h, Step 2: 12h, Step 3: 12-24h | Not explicitly stated, but involves sequential addition |
| Overall Yield | 85%[1] | 65-93%[2] | 91%[2] |
| Key Reagents | HCl, Microwave irradiation | K2CO3, n-Butanol | Hg(OAc)2 |
| Reaction Temperature | 180 °C[1] | Reflux temperatures | Room Temperature to Reflux |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Method 1: Microwave-Assisted Direct Condensation
This method offers a green and efficient one-pot synthesis of 5-aryl-4H-1,2,4-triazol-3-amines.
Synthesis of 3-Amino-5-phenyl-1,2,4-triazole: A mixture of aminoguanidine bicarbonate (1.0 mmol) and benzoic acid (1.2 mmol) in isopropanol (2.0 mL) is subjected to microwave irradiation at 180 °C for 3 hours in a sealed vessel.[1] After cooling, the reaction mixture is purified by recrystallization from a suitable solvent to afford the desired product.
Method 2: Multi-step Synthesis from Anilines and Nitriles
This classical multi-step approach allows for the introduction of substituents on the exocyclic amine.
Step 1: Synthesis of N-(4-fluorophenyl)urea: A solution of 4-fluoroaniline in a suitable solvent is treated with a cyanate source (e.g., potassium cyanate in the presence of an acid, or an isocyanate). The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete. The resulting urea derivative is isolated by filtration and can be purified by recrystallization.
Step 2: Synthesis of 1-(4-fluorophenyl)semicarbazide: The N-(4-fluorophenyl)urea is refluxed with hydrazine hydrate in an alcoholic solvent, such as ethanol, for approximately 12 hours.[2] Upon cooling, the semicarbazide derivative precipitates and is collected by filtration.
Step 3: Synthesis of 5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine: The 1-(4-fluorophenyl)semicarbazide is treated with 3-bromobenzonitrile in a high-boiling solvent like n-butanol, in the presence of a base such as potassium carbonate.[2] The mixture is refluxed for 12-24 hours. The final product is isolated and purified by standard chromatographic techniques or recrystallization.
Method 3: Thiophile-Promoted Synthesis from Diarylthioureas
This one-pot method proceeds through a carbodiimide intermediate, facilitated by a thiophile.
Synthesis of (4-Phenyl-4H-1,2,4-triazol-3-yl)-phenyl-amine: To a solution of 1,3-diphenylthiourea in a suitable solvent, a thiophile such as mercury(II) acetate (Hg(OAc)2) is added, followed by the addition of formic hydrazide.[2] The reaction proceeds through the formation of a carbodiimide, which then reacts with the acyl hydrazide and subsequently cyclizes to form the triazole ring. The product is isolated and purified by chromatography. By using 2.5 equivalents of formylhydrazide, the yield of the isolated product can be increased to 91%.[2]
Visualizing the Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic methodology.
References
Cross-Validation of In Silico Predictions with Experimental Results for 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine: A Comparative Guide
Introduction
This guide provides a comparative analysis of in silico predictions and experimental results for 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine and its closely related analogs. Due to the limited availability of specific experimental data for the 4-bromo isomer, this report leverages comprehensive data from its positional isomer, 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine, to illustrate the cross-validation process. This approach is common in medicinal chemistry, where data from structurally similar compounds are used to infer the properties of a target molecule. The 1,2,4-triazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development interested in the validation of computational models with experimental data.
In Silico Predictions: Molecular Docking Studies
Computational methods, particularly molecular docking, are pivotal in modern drug discovery for predicting the binding affinity and interaction of a ligand with a biological target. For the analog 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine, in silico studies have identified tubulin as a potential molecular target.[4] Tubulin is a critical protein involved in microtubule formation, which is essential for cell division. Its inhibition is a key mechanism for many anticancer agents.[4]
The molecular docking studies were performed using the tubulin-combretastatin A-4 binding site (PDB ID: 5LYJ).[4][5] The predicted binding affinities for a series of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs ranged from -6.502 to -8.341 kcal/mol.[4][5] For instance, one of the potent analogs, compound 4i, exhibited a binding affinity of -8.149 kcal/mol, forming a hydrogen bond with the Asn258 residue in the binding pocket.[4][5] These in silico results suggest a strong potential for these compounds to act as tubulin inhibitors.
Table 1: In Silico Molecular Docking Data for 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs against Tubulin
| Compound Reference | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Analog 4e | - | - |
| Analog 4i | -8.149 | Asn258 |
| Range for Series | -6.502 to -8.341 | H-bond and halogen bond interactions observed |
Note: Specific binding affinity for analog 4e was not provided in the source material, but it was among the compounds docked.
Experimental Validation: In Vitro Anticancer Activity
The in silico predictions were cross-validated with experimental data from in vitro anticancer activity screening. A series of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were tested against a panel of 58 human cancer cell lines from nine different cancer types, following the protocol of the National Cancer Institute (NCI).[4][5] The screening was performed at a single high dose (10⁻⁵ M), and the anticancer activity was reported as percent growth inhibition (PGI).[4][5]
The experimental results demonstrated that several of the tested compounds exhibited significant anticancer activity against various cancer cell lines.[4][5] For example, compound 4e was particularly effective against the CNS cancer cell line SNB-75, showing a PGI of 41.25%.[4][5] Another analog, compound 4i, was identified as a lead compound with broad-spectrum activity, showing significant PGI against cell lines such as SNB-75 (38.94%), UO-31 (30.14%), CCRF-CEM (26.92%), EKVX (26.61%), and OVCAR-5 (23.12%).[4][5]
Table 2: Experimental Anticancer Activity Data for 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs
| Compound Reference | Cancer Cell Line | Percent Growth Inhibition (PGI) at 10⁻⁵ M |
| Analog 4e | SNB-75 (CNS Cancer) | 41.25% |
| Analog 4i | SNB-75 (CNS Cancer) | 38.94% |
| Analog 4i | UO-31 (Renal Cancer) | 30.14% |
| Analog 4i | CCRF-CEM (Leukemia) | 26.92% |
| Analog 4i | EKVX (Non-Small Cell Lung Cancer) | 26.61% |
| Analog 4i | OVCAR-5 (Ovarian Cancer) | 23.12% |
Experimental Protocols
NCI-60 Human Tumor Cell Line Screen
The in vitro anticancer activity of the 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs was determined using the National Cancer Institute's 60 human tumor cell line screen. The methodology is as follows:
-
Cell Culture: The 58 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are maintained at 37 °C in a humidified atmosphere with 5% CO₂.
-
Plating: Cells are plated in 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of the individual cell line.
-
Compound Addition: After a 24-hour incubation period, the test compounds are added at a single concentration of 10⁻⁵ M.
-
Incubation: The plates are incubated for an additional 48 hours.
-
Staining and Measurement: The assay is terminated by the addition of trichloroacetic acid (TCA). The cells are then fixed and stained with sulforhodamine B (SRB). The absorbance is measured at 515 nm.
-
Data Analysis: The percent growth inhibition (PGI) is calculated relative to control wells that did not receive the test compound.
Visualizations
Caption: Workflow for the cross-validation of in silico predictions with experimental results.
Caption: Signaling pathway illustrating tubulin inhibition by the triazole compound, leading to apoptosis.
Conclusion
The cross-validation of in silico predictions with experimental data for 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs demonstrates a strong correlation between the predicted binding affinity for tubulin and the observed in vitro anticancer activity. The significant growth inhibition of various cancer cell lines by these compounds supports the in silico hypothesis that tubulin is a viable target. This integrated approach, combining computational and experimental methods, is crucial for the efficient identification and optimization of novel drug candidates. While the data presented here is for a close analog, it provides a robust framework for predicting the biological activity of this compound and underscores the potential of this compound as a subject for further investigation in cancer research.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)- N-aryl-4 H-1,2,4-triazol-3-amine Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of 5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine Analogs in Anticancer Research
An examination of the structure-activity relationship of a series of novel 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs reveals significant potential in the development of new anticancer agents. Due to a lack of comprehensive studies on the 5-(4-bromophenyl) analogs, this guide focuses on the closely related and well-documented 5-(3-bromophenyl) derivatives, providing valuable insights for researchers and drug development professionals.
A recent study detailed the synthesis and evaluation of ten novel 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs for their anticancer activity.[1][2][3] The compounds were tested at a single concentration of 10⁻⁵ M against a panel of 58 human cancer cell lines from nine different cancer types.[1][3][4] The results, measured as Percent Growth Inhibition (PGI), indicate that several of these analogs exhibit promising cytotoxic effects against various cancer cell lines.[1][3][4]
Comparative Anticancer Activity
The anticancer screening revealed that the nature of the N-aryl substituent on the triazole ring plays a crucial role in the cytotoxic activity of these compounds. The renal cancer cell line UO-31 was particularly sensitive to this series of analogs, showing significant growth inhibition with six of the ten compounds tested.[1][3] Notably, compound 4e , with an N-(4-methoxyphenyl) substituent, demonstrated the highest growth inhibition against the CNS cancer cell line SNB-75, with a PGI of 41.25%.[1][3][4] Furthermore, compound 4i , bearing an N-(3-methoxyphenyl) group, was identified as the most promising overall, exhibiting significant activity against five different cancer cell lines.[1][3][4]
The table below summarizes the anticancer activity of the ten 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs against their most sensitive cancer cell lines.
| Compound ID | N-Aryl Substituent | Most Sensitive Cell Line | Percent Growth Inhibition (PGI) |
| 4a | 4-Fluorophenyl | UO-31 (Renal Cancer) | 26.68 |
| 4b | 4-Chlorophenyl | UO-31 (Renal Cancer) | 31.14 |
| 4c | 4-Bromophenyl | UO-31 (Renal Cancer) | 26.47 |
| 4d | 4-Methylphenyl | MCF-7 (Breast Cancer) | Not Specified |
| 4e | 4-Methoxyphenyl | SNB-75 (CNS Cancer) | 41.25 |
| 4f | 2-Methylphenyl | UO-31 (Renal Cancer) | 37.17 |
| 4g | 2-Methoxyphenyl | SNB-75 (CNS Cancer) | 30.09 |
| 4h | 3-Chlorophenyl | UO-31 (Renal Cancer) | 36.57 |
| 4i | 3-Methoxyphenyl | SNB-75 (CNS Cancer) | 38.94 |
| 4j | 3-Bromophenyl | UO-31 (Renal Cancer) | 33.43 |
Structure-Activity Relationship (SAR) Insights
The variations in anticancer activity across the series of analogs allow for the deduction of key structure-activity relationships. The position and nature of the substituent on the N-aryl ring significantly influence the cytotoxic potency. For instance, methoxy substitution at the para- and meta-positions (compounds 4e and 4i ) resulted in high PGI values against the SNB-75 cell line.[1][3] Similarly, a methyl group at the ortho-position (4f ) and a chloro group at the meta-position (4h ) led to notable activity against the UO-31 cell line.[1][3] These findings suggest that both electronic and steric factors of the N-aryl substituent are critical for the anticancer activity of this scaffold.
References
- 1. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)- N-aryl-4 H-1,2,4-triazol-3-amine Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Selectivity of 1,2,4-Triazole Derivatives Against Cancer Cell Lines: A Comparative Analysis
The quest for novel anticancer agents with high efficacy and minimal side effects is a cornerstone of modern drug discovery. Among the myriad of heterocyclic compounds, the 1,2,4-triazole scaffold has emerged as a "privileged" structure due to its presence in a wide array of pharmacologically active compounds, including those with potent anticancer properties.[1][2] This guide provides a comparative evaluation of the selectivity of various 1,2,4-triazole derivatives against different cancer cell lines, with a focus on providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential. While specific data for 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine is not extensively available in the reviewed literature, this guide will focus on structurally related analogs and the broader class of 1,2,4-triazole derivatives to infer potential activity and guide future research.
The anticancer activity of 1,2,4-triazole derivatives stems from their ability to interact with and inhibit various biological targets crucial for cancer cell proliferation and survival.[1] These mechanisms include the inhibition of key enzymes like kinases (e.g., EGFR, BRAF), tubulin, and aromatase, as well as the induction of apoptosis.[1][3][4] The versatility of the 1,2,4-triazole ring allows for diverse chemical modifications, leading to a broad spectrum of biological activities and the potential for developing highly selective anticancer agents.[4][5]
Comparative Anticancer Activity of 1,2,4-Triazole Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 1,2,4-triazole derivatives against a panel of human cancer cell lines and, where available, a normal cell line to indicate selectivity. The data is compiled from multiple studies and showcases the potential of this class of compounds.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Reference |
| Indolyl-1,2,4-triazole (7i) | PaCa2 (Pancreatic) | 0.8 | - | - | [6] |
| MCF7 (Breast) | >10 | - | - | [6] | |
| PC3 (Prostate) | >10 | - | - | [6] | |
| Indolyl-1,2,4-triazole (7n) | MCF7 (Breast) | 1.6 | - | - | [6] |
| PaCa2 (Pancreatic) | >10 | - | - | [6] | |
| PC3 (Prostate) | >10 | - | - | [6] | |
| 1,2,4-Triazole Derivative (7d) | Hela (Cervical) | 12.1 | MRC-5 (Normal Lung) | >50 | [7][8] |
| MCF-7 (Breast) | 9.8 | MRC-5 (Normal Lung) | >50 | [7][8] | |
| A549 (Lung) | 43.4 | MRC-5 (Normal Lung) | >50 | [7][8] | |
| 1,2,4-Triazole Derivative (7e) | Hela (Cervical) | 2.9 | MRC-5 (Normal Lung) | >50 | [7][8] |
| MCF-7 (Breast) | 4.7 | MRC-5 (Normal Lung) | >50 | [7][8] | |
| A549 (Lung) | 9.4 | MRC-5 (Normal Lung) | >50 | [7][8] | |
| 1,2,4-Triazole Derivative (10a) | Hela (Cervical) | 5.6 | MRC-5 (Normal Lung) | >50 | [7][8] |
| MCF-7 (Breast) | 6.43 | MRC-5 (Normal Lung) | >50 | [7][8] | |
| A549 (Lung) | 21.1 | MRC-5 (Normal Lung) | >50 | [7][8] | |
| [3][9][10]triazolo[4,3-b][3][4][9][10]tetrazine (4g) | HT-29 (Colon) | 12.69 | AML12 (Normal Hepatocyte) | >50 | [10] |
| A549 (Lung) | >50 | AML12 (Normal Hepatocyte) | >50 | [10] | |
| CaCo2 (Colorectal) | >50 | AML12 (Normal Hepatocyte) | >50 | [10] | |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4i) | SNB-75 (CNS) | <10 | - | - | [11] |
| UO-31 (Renal) | <10 | - | - | [11] | |
| CCRF-CEM (Leukemia) | <10 | - | - | [11] |
Note: A lower IC50 value indicates higher potency. The selectivity is demonstrated by a significantly higher IC50 value against a normal cell line compared to the cancer cell line.
Experimental Protocols
A fundamental aspect of evaluating the anticancer potential of any compound is the methodology used to assess its cytotoxicity. The most commonly cited method in the reviewed literature is the MTT assay.
MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The synthesized 1,2,4-triazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Visualizing Experimental and Biological Pathways
To better understand the processes involved in the evaluation and the mechanism of action of these compounds, diagrams generated using Graphviz are provided below.
Caption: A generalized workflow for in vitro screening of anticancer compounds.
Caption: Mechanism of action for aromatase-inhibiting 1,2,4-triazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. isres.org [isres.org]
- 6. Synthesis of novel indolyl-1,2,4-triazoles as potent and selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Assessment of ADME Properties: A Comparative Guide for 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine and Its Analogs
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine and its analogs. Due to a lack of publicly available experimental ADME data for this compound, this document presents in silico predictive data for a series of closely related analogs of its isomer, 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine.[1][2][3] This information serves as a valuable surrogate for guiding early-stage drug discovery and prioritizing compounds for further experimental evaluation.
Furthermore, this guide furnishes detailed experimental protocols for key in vitro ADME assays, enabling researchers to conduct their own comparative studies.
In Silico ADME Profile of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs
The following table summarizes the predicted ADME properties of ten analogs of 5-(3-bromophenyl)-4H-1,2,4-triazol-3-amine. These predictions were performed using SwissADME and ProTox-II software.[1][2][3] Notably, none of the predicted ADME parameters for these compounds violated Lipinski's rule of five, suggesting a favorable drug-like profile.[1][2][3]
| Compound ID | Structure | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | H-bond Acceptors | H-bond Donors | Predicted LD50 (mg/kg) | Toxicity Class |
| 4a | 5-(3-bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine | 333.18 | 3.35 | 67.24 | 4 | 2 | 450 | IV |
| 4b | 5-(3-bromophenyl)-N-(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | 349.63 | 3.68 | 67.24 | 4 | 2 | 460 | IV |
| 4c | 5-(3-bromophenyl)-N-(4-bromophenyl)-4H-1,2,4-triazol-3-amine | 394.08 | 3.84 | 67.24 | 4 | 2 | 470 | IV |
| 4d | 5-(3-bromophenyl)-N-(p-tolyl)-4H-1,2,4-triazol-3-amine | 329.21 | 3.48 | 67.24 | 4 | 2 | 440 | IV |
| 4e | 5-(3-bromophenyl)-N-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine | 345.21 | 3.17 | 76.47 | 5 | 2 | 480 | IV |
| 4f | 5-(3-bromophenyl)-N-(3-fluorophenyl)-4H-1,2,4-triazol-3-amine | 333.18 | 3.35 | 67.24 | 4 | 2 | 450 | IV |
| 4g | 5-(3-bromophenyl)-N-(3-chlorophenyl)-4H-1,2,4-triazol-3-amine | 349.63 | 3.68 | 67.24 | 4 | 2 | 460 | IV |
| 4h | 5-(3-bromophenyl)-N-(m-tolyl)-4H-1,2,4-triazol-3-amine | 329.21 | 3.48 | 67.24 | 4 | 2 | 440 | IV |
| 4i | 5-(3-bromophenyl)-N-(3-methoxyphenyl)-4H-1,2,4-triazol-3-amine | 345.21 | 3.17 | 76.47 | 5 | 2 | 480 | IV |
| 4j | 5-(3-bromophenyl)-N-phenyl-4H-1,2,4-triazol-3-amine | 315.18 | 3.14 | 67.24 | 4 | 2 | 500 | IV |
Experimental Workflow for ADME Assessment
The following diagram illustrates a standard workflow for the in vitro assessment of the ADME properties of novel chemical entities.
Caption: A typical experimental workflow for in vitro ADME profiling.
Logical Relationship of Structural Modifications to ADME Properties
This diagram illustrates the potential influence of structural modifications on the ADME properties of the 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine scaffold.
Caption: Influence of N-aryl substitutions on ADME properties.
Experimental Protocols
Detailed methodologies for key in vitro ADME assays are provided below.
Caco-2 Permeability Assay
This assay assesses the intestinal permeability of a compound.
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for approximately 21 days to form a differentiated monolayer.[4][5]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[4][6]
-
Assay Procedure:
-
The test compound (typically at a concentration of 10 µM) is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time (usually 2 hours).[6]
-
To assess active efflux, the transport of the compound from the basolateral to the apical side (B to A) is also measured.
-
Samples are collected from the donor and receiver compartments at specified time points.
-
-
Analysis: The concentration of the test compound in the samples is quantified by LC-MS/MS.
-
Data Interpretation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for efflux transporters.
Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver enzymes.
-
Materials: Pooled human liver microsomes, NADPH regenerating system.
-
Assay Procedure:
-
The test compound (typically at 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein concentration) at 37°C.[7]
-
The metabolic reaction is initiated by the addition of NADPH.[7][8]
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).[7]
-
-
Analysis: The remaining concentration of the parent compound at each time point is determined by LC-MS/MS.
-
Data Interpretation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay determines the extent to which a compound binds to plasma proteins.
-
Method: Rapid Equilibrium Dialysis (RED) is a common and reliable method.[9][10]
-
Assay Procedure:
-
A RED device, which consists of two chambers separated by a semi-permeable membrane, is used.[11]
-
The test compound is added to plasma (from human or other species) and placed in one chamber.[9][11]
-
A protein-free buffer solution is placed in the other chamber.[9]
-
The system is incubated at 37°C until equilibrium is reached (typically 4 hours), allowing the unbound compound to diffuse across the membrane.[10]
-
-
Analysis: The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.[9][11]
-
Data Interpretation: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the two chambers.[11]
References
- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 2. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, in vitro and computational studies of 1,4-disubstituted 1,2,3-triazoles as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Integrative Approach for Designing Novel Triazole Derivatives as α-Glucosidase Inhibitors: QSAR, Molecular Docking, ADMET, and Molecular Dynamics Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, 3D-QSAR, and Molecular Modeling Studies of Triazole Bearing Compounds as a Promising Scaffold for Cyclooxygenase-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine, ensuring compliance with safety regulations and fostering a secure research environment.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Key Hazard Considerations:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Skin and Eye Irritation: May cause skin and serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Aquatic Toxicity: Potentially toxic to aquatic life with long-lasting effects.[4]
Personal Protective Equipment (PPE) Summary:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or face shield (in accordance with OSHA's 29 CFR 1910.133 or European Standard EN166).[5] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[2] |
| Skin and Body | Protective clothing, such as a lab coat. For larger spills, impervious clothing may be necessary.[6][7] |
| Respiratory | A NIOSH (US) or CEN (EU) approved respirator is required if dust is generated.[2][4] Work should be conducted in a well-ventilated area or under a fume hood.[1][7] |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Adherence to the Resource Conservation and Recovery Act (RCRA) regulations set by the U.S. Environmental Protection Agency (EPA) is mandatory.[8][9]
1. Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials, as hazardous chemical waste.[10][11]
-
Segregate solid waste from liquid waste.
-
Avoid mixing with other incompatible waste streams.[6]
2. Waste Collection and Storage:
-
Solid Waste:
-
Contaminated Materials:
-
Dispose of any items contaminated with the compound, such as gloves, weighing papers, and pipette tips, as solid hazardous waste.
-
-
Liquid Waste (Solutions):
-
Collect solutions containing this compound in a designated, leak-proof, and clearly labeled waste container.
-
Ensure the container material is compatible with the solvent used.
-
-
Empty Containers:
3. Labeling and Storage Area:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Store waste containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[11][13]
-
Ensure waste containers are kept tightly closed except when adding waste.[10][13]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in regular trash.[10][14][15]
-
Follow all institutional and local regulations for hazardous waste disposal.[12]
III. Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate personal protective equipment as outlined in the table above.
-
Containment and Cleanup:
-
Minor Spills (Solid): Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[16][6][17]
-
Minor Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[1]
-
Major Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[6]
-
-
Decontamination: Clean the spill area with a suitable solvent and decontaminating agent, collecting all cleaning materials as hazardous waste.
-
Reporting: Report the incident to your supervisor and EHS office.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. oxfordlabchem.com [oxfordlabchem.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. epa.gov [epa.gov]
- 9. axonator.com [axonator.com]
- 10. vumc.org [vumc.org]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. acs.org [acs.org]
- 15. US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals - Red On line (COM) [red-on-line.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine
This guide provides critical safety, handling, and disposal information for 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine. The following protocols are essential for ensuring laboratory safety and proper chemical management. This information is synthesized from safety data for structurally related aromatic amine and triazole compounds and should be treated as a comprehensive safety directive.
Hazard Identification and Classification
Anticipated GHS Hazard Classifications:
-
Specific Target Organ Toxicity — Single Exposure (Respiratory System, Category 3)[4][6][7]
-
Hazardous to the aquatic environment, long-term hazard[7][8][9]
Personal Protective Equipment (PPE)
Strict adherence to the use of appropriate personal protective equipment is mandatory when handling this compound.[5][7][10][11] The required PPE is detailed in the table below.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield compliant with EN 166 or OSHA 29 CFR 1910.133.[4][5][7][12] | Protects against splashes and dust particles that can cause serious eye irritation.[7][13] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[4][7][14] Gloves should be inspected before use and disposed of properly after.[4][14] | Prevents skin contact, which can cause irritation.[7] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes.[7] For larger quantities, consider a complete suit protecting against chemicals.[4] | Minimizes the risk of accidental skin exposure.[7] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[7] If dust or aerosols are generated, use a NIOSH-approved respirator.[4][7][12] | Prevents inhalation, which may cause respiratory tract irritation.[7][13] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the chemical's stability and preventing accidental exposure.[5]
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[5]
-
Do not eat, drink, or smoke in the handling area.[5]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][12]
-
Keep away from incompatible materials such as strong oxidizing agents.[5][12]
First-Aid Measures
In the event of exposure, follow these first-aid measures immediately:
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7][14]
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.[7] Remove contaminated clothing.[7][14] Seek medical attention if irritation persists.[7][12]
-
In case of eye contact: Rinse cautiously with water for several minutes.[14] Remove contact lenses, if present and easy to do so. Continue rinsing.[14] Immediately call a physician or ophthalmologist.[8][14]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.[14] Seek medical attention.[4][12]
Disposal Plan
Spill Containment:
-
Evacuate non-essential personnel from the area.[4]
-
For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a designated, labeled waste container.[7][13]
-
For solutions, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[7][14]
Waste Disposal:
-
Dispose of the chemical and any contaminated materials as hazardous waste.[7][14]
-
Contact a licensed professional waste disposal service to dispose of this material.[9] Waste containers must be properly labeled and stored in a well-ventilated area.[15]
Visual Workflow and Relationship Diagrams
The following diagrams illustrate the procedural workflow for handling and disposal, and the logical relationship between hazards and safety protocols.
Caption: Procedural workflow for safe handling and disposal.
Caption: Relationship between hazards and safety protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. acs.figshare.com [acs.figshare.com]
- 3. Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aablocks.com [aablocks.com]
- 5. benchchem.com [benchchem.com]
- 6. carlroth.com [carlroth.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. skcinc.com [skcinc.com]
- 10. solutions.covestro.com [solutions.covestro.com]
- 11. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 12. fishersci.com [fishersci.com]
- 13. oxfordlabchem.com [oxfordlabchem.com]
- 14. skcinc.com [skcinc.com]
- 15. ptb.de [ptb.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
